3'-Monoiodothyronine
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO4/c16-12-8-11(5-6-14(12)18)21-10-3-1-9(2-4-10)7-13(17)15(19)20/h1-6,8,13,18H,7,17H2,(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIUIJSMLKJUDC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C=C2)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197105 | |
| Record name | 3'-Monoiodothyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4732-82-5 | |
| Record name | 3′-Iodothyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4732-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Monoiodothyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Monoiodothyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-IODOTHYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2RL113ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3'-Monoiodo-L-thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: The Function of 3'-Monoiodothyronine in Peripheral Tissues: From Metabolic Footprint to Functional Enigma
Abstract
3'-Monoiodothyronine (3'-T1) is conventionally regarded as the terminal, biologically inactive product of thyroid hormone (TH) catabolism. While its precursors, thyroxine (T4) and triiodothyronine (T3), have well-defined roles in regulating metabolism across peripheral tissues, the functional significance of 3'-T1 remains largely unexplored and undefined. This technical guide diverges from a traditional review of established functions. Instead, it provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding 3'-T1's place in thyroid physiology, critically evaluating the evidence for its biological activity, and equipping investigators with the methodologies required to probe its potential, yet unproven, functions. We synthesize known pharmacokinetic data, contrast 3'-T1 with other bioactive thyroid hormone metabolites, and provide detailed, field-proven protocols for investigating its effects on mitochondrial bioenergetics and for its precise quantification. This guide serves as both a statement of current knowledge and a call to action for future research into this enigmatic molecule.
The Thyroid Hormone Cascade: Positioning 3'-Monoiodothyronine
The journey of thyroid hormone begins with the synthesis of T4 in the thyroid gland. T4 acts primarily as a prohormone, which is transported to peripheral tissues for activation.[1] The biological activity of thyroid hormones is critically dependent on a series of sequential deiodination steps catalyzed by a family of selenoenzymes known as deiodinases (DIOs).[1]
-
Type 1 and 2 Deiodinases (DIO1, DIO2) catalyze outer-ring deiodination (ORD), converting T4 to the more potent T3.[2]
-
Type 3 Deiodinase (DIO3) primarily performs inner-ring deiodination (IRD), which inactivates T3 and T4, converting them to 3,3'-diiodothyronine (3,3'-T2) and reverse T3 (rT3), respectively.
3'-T1 emerges at the very end of this cascade, primarily from the deiodination of 3,3'-T2. This positions it as a final catabolite before the thyronine skeleton is further degraded.
Figure 1: Simplified pathway of thyroid hormone deiodination.
Pharmacokinetics and Metabolism of 3'-T1
Understanding the production rate and metabolic clearance rate (MCR) of 3'-T1 is fundamental to postulating its potential for biological activity. If a metabolite is produced in significant quantities and cleared slowly, it has a greater opportunity to interact with cellular targets. Conversely, low production and rapid clearance suggest a transient, likely insignificant, role.
Kinetic studies in healthy humans and those with liver cirrhosis provide the most comprehensive data available for 3'-T1. The liver is a primary site for thyroid hormone metabolism, and its dysfunction profoundly alters the kinetics of all iodothyronines.
| Iodothyronine | Metabolic Clearance Rate (MCR) - Healthy Controls (L/day/70kg) | MCR - Liver Cirrhosis (L/day/70kg) | Production Rate (PR) - Healthy Controls (nmol/day/70kg) | PR - Liver Cirrhosis (nmol/day/70kg) |
| T4 | 1.19 | 1.13 | 117 | 100 |
| T3 | 20 | 16 | 38.8 | 19.1 |
| rT3 | 147 | 81 | 52.0 | 47.5 |
| 3,3'-T2 | 1116 | 533 | 36.8 | 13.2 |
| 3'-T1 | 539 | 375 | 28.6 | 15.7 |
| Table 1: Comparative kinetics of 3'-T1 and its precursors in healthy and cirrhotic patients. Data synthesized from kinetic studies by Faber et al.[3] |
Field Insights: The data reveal two critical points about 3'-T1[3]:
-
High Clearance: The MCR of 3'-T1 is exceptionally high (539 L/day), orders of magnitude greater than that of T4 (1.19 L/day) and T3 (20 L/day). This suggests it is removed from circulation very rapidly, limiting its potential for systemic action.
-
Reduced Production in Disease: In liver cirrhosis, a condition known to impair deiodinase activity, the production rate of 3'-T1 is significantly reduced. This reinforces its position as a product of peripheral conversion.
The Search for a Biological Role: A Comparative Analysis
The prevailing hypothesis is that 3'-T1 is biologically inert. This is primarily based on the lack of evidence for its binding to the nuclear thyroid hormone receptors (TRα and TRβ) that mediate the vast majority of T3's genomic effects.[4] The affinity of T3 for these receptors is approximately 20-30 times higher than that of T4; the affinity of metabolites like 3'-T1 is considered negligible.[4]
However, the discovery of biological activity in other "minor" thyroid hormone metabolites, namely 3,5-diiodothyronine (3,5-T2) and 3-iodothyronamine (T1AM), compels a more nuanced investigation. These compounds demonstrate that biological effects can occur through non-classical, non-genomic pathways.
| Feature | 3'-Monoiodothyronine (3'-T1) | 3,5-Diiodothyronine (3,5-T2) | 3-Iodothyronamine (T1AM) |
| Primary Origin | Deiodination of 3,3'-T2 | Deiodination of T3 | Decarboxylation & deiodination of THs |
| Receptor Targets | None identified. Presumed no affinity for nuclear TRs. | Primarily mitochondrial proteins (e.g., components of the respiratory chain).[5][6] | Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[7] |
| Primary Site of Action | Unknown | Mitochondria, Liver | Central Nervous System, Adipose Tissue, Pancreas |
| Known Biological Effects | None clearly demonstrated. | Stimulates mitochondrial respiration, increases resting metabolic rate, reduces hepatic steatosis.[5][8][9][10] | Induces hypothermia, negative inotropic/chronotropic effects on the heart, modulates glucose metabolism.[7][11] |
| Mechanism | Unknown | Rapid, non-genomic stimulation of mitochondrial oxidative phosphorylation.[6] | GPCR signaling (cAMP modulation), neuromodulation.[7] |
Expertise & Causality: The distinct, rapid-onset effects of 3,5-T2 and T1AM are mechanistically incompatible with the slower, transcription-dependent actions mediated by nuclear TRs. For example, 3,5-T2 can stimulate mitochondrial respiration within an hour of administration, a timeframe too short for significant protein synthesis to occur.[6] This points towards direct, allosteric-like interactions with existing cellular machinery, particularly within the mitochondria. This provides a logical framework for investigating 3'-T1: if it possesses any biological activity, it is most likely to be rapid, non-genomic, and potentially targeted at the mitochondria.
Figure 2: Hypothetical non-genomic signaling pathway for 3'-T1.
Methodologies for Functional Investigation
Given the lack of established function, this section provides detailed protocols designed to rigorously test the primary hypothesis: that 3'-T1 can modulate mitochondrial function in key metabolic tissues.
4.1 Experimental Protocol: High-Throughput Respirometry of Isolated Mitochondria
Objective: To determine if 3'-T1 directly affects the oxygen consumption rate (OCR) of isolated mitochondria from a metabolically active tissue, such as the liver. This protocol utilizes an Agilent Seahorse XFe96/XF96 Analyzer for its high throughput and sensitivity with low sample quantities.[12][13]
Causality Behind Experimental Choices:
-
Isolated Mitochondria: Using isolated organelles is the gold standard for determining direct effects on the electron transport chain (ETC), eliminating confounding variables from cytosolic signaling pathways, transport limitations, or cellular metabolism.[13]
-
Substrate Choice: We use a combination of pyruvate (feeds into the TCA cycle to produce NADH) and malate (ensures continuous TCA cycle function and transport of intermediates) to specifically assess Complex I-driven respiration. Succinate (a Complex II substrate) would be used in a parallel experiment to probe a different entry point into the ETC.
-
Sequential Injections: The Seahorse "Mito Stress Test" paradigm uses sequential injections of specific inhibitors and uncouplers to dissect different aspects of respiration.[14] This allows for a self-validating system where the response to known modulators confirms the health and integrity of the isolated mitochondria.
Step-by-Step Methodology:
-
Mitochondria Isolation:
-
Euthanize a C57BL/6 mouse according to approved institutional protocols.
-
Rapidly excise the liver and place it in ice-cold MSHE+BSA buffer (70 mM sucrose, 210 mM mannitol, 5 mM HEPES, 1 mM EGTA, and 0.5% (w/v) fatty-acid-free BSA, pH 7.2).
-
Mince the tissue thoroughly and homogenize using a drill-driven Teflon Dounce homogenizer (2-3 gentle strokes).[12]
-
Perform differential centrifugation to pellet nuclei and cell debris, then pellet the mitochondria at a higher speed (e.g., 8,000 x g). Wash the mitochondrial pellet to ensure purity.
-
Resuspend the final pellet in a minimal volume of MSHE and determine protein concentration using a BCA assay.
-
-
Assay Preparation:
-
Prepare Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty-acid-free BSA, pH 7.2 at 37°C.
-
Supplement the MAS with substrates: 10 mM pyruvate and 1 mM malate.
-
Prepare injection port solutions in MAS:
-
Port A: 3'-T1 (e.g., final concentration of 1 µM, 10 µM, 100 µM) or vehicle (DMSO).
-
Port B: ADP (e.g., 4 mM final concentration) to stimulate State 3 respiration.
-
Port C: Oligomycin (e.g., 2.5 µg/mL final concentration), an ATP synthase inhibitor, to measure State 4o respiration.
-
Port D: FCCP (e.g., 4 µM final concentration), an uncoupler, to measure maximal respiration.
-
-
-
Seahorse XF Plate Loading and Execution:
-
Hydrate a Seahorse XF96 sensor cartridge overnight.
-
Load 25 µL of each injection solution into the appropriate ports of the sensor cartridge.
-
Dilute the isolated mitochondria in substrate-supplemented MAS to a final concentration for plating (typically 2-5 µg of mitochondrial protein per well).[12]
-
Dispense 50 µL of the mitochondrial suspension into each well of a Seahorse XF96 microplate.
-
Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to create a monolayer of mitochondria on the bottom of the wells.
-
Add 130 µL of pre-warmed MAS (with substrates) to each well.
-
Place the plate in a 37°C non-CO₂ incubator for 10 minutes to equilibrate.
-
Calibrate the instrument and begin the assay. The run protocol will consist of baseline measurements followed by sequential injections from ports A, B, C, and D.
-
-
Data Analysis:
-
Analyze the OCR data using Seahorse Wave software.
-
Compare the basal respiration rate (before ADP) and State 3 respiration rate (after ADP) between vehicle-treated and 3'-T1-treated mitochondria.
-
A significant increase or decrease in OCR following the 3'-T1 injection (Port A) prior to ADP addition would indicate a direct effect on basal respiration or proton leak. An altered State 3 rate would suggest an effect on oxidative phosphorylation capacity.
-
Figure 3: Experimental workflow for Seahorse XF analysis.
4.2 Experimental Protocol: Competitive Radioimmunoassay (RIA) for 3'-T1
Objective: To accurately quantify the concentration of 3'-T1 in biological samples (e.g., serum, tissue homogenates). This is essential for correlating endogenous levels with physiological states or for pharmacokinetic studies.
Causality Behind Experimental Choices:
-
Competitive Binding: RIA is a classic, highly sensitive technique based on the principle of competitive binding. A known quantity of radiolabeled antigen (tracer, e.g., ¹²⁵I-3'-T1) competes with the unlabeled antigen in the sample for a limited number of specific antibody binding sites.[15]
-
Specificity: The cornerstone of a reliable RIA is the specificity of the antibody. Cross-reactivity with other iodothyronines (T4, T3, rT3, T2s) must be rigorously tested and quantified, as these are present at much higher concentrations and could otherwise lead to falsely elevated results.[16]
-
Standard Curve: A standard curve generated with known concentrations of unlabeled 3'-T1 is required for every assay. The sample concentrations are interpolated from this curve, making it the central calibrator for the entire measurement system.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Antibody: A polyclonal or monoclonal antibody specific for 3'-T1 is required. This is typically raised in rabbits or other animals by immunizing with a 3'-T1-protein conjugate (e.g., 3'-T1-BSA).
-
Radiolabeled Tracer: ¹²⁵I-labeled 3'-T1 of high specific activity.
-
Standard: Purified, unlabeled 3'-T1 of known concentration.
-
Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier like BSA to prevent non-specific binding.
-
Separation Reagent: A secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) to precipitate the primary antibody-antigen complex.
-
-
Standard Curve Generation:
-
Perform serial dilutions of the 3'-T1 standard in assay buffer to create a range of known concentrations (e.g., from 1 ng/dL to 100 ng/dL).
-
-
Assay Procedure:
-
Set up assay tubes for blanks, standards, quality controls, and unknown samples.
-
To each tube, add a precise volume of assay buffer.
-
Add a defined volume of the standard or sample to the respective tubes.
-
Add a pre-determined, limited amount of the primary anti-3'-T1 antibody to all tubes (except total count tubes).
-
Add a known amount of ¹²⁵I-3'-T1 tracer to all tubes.
-
Vortex and incubate the tubes (e.g., overnight at 4°C) to allow competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Tracer:
-
Add the secondary antibody/PEG solution to all tubes (except total counts).
-
Incubate to allow the antibody-antigen complexes to precipitate.
-
Centrifuge the tubes at high speed (e.g., 3,000 x g) to pellet the precipitate (bound fraction).
-
Carefully decant the supernatant (free fraction).
-
-
Counting and Data Analysis:
-
Measure the radioactivity in the pelleted precipitate of each tube using a gamma counter.
-
Plot the counts per minute (CPM) for the standards against their known concentrations to generate a standard curve (typically on a logit-log scale).
-
Determine the concentration of 3'-T1 in the unknown samples by interpolating their CPM values from the standard curve.
-
Conclusion and Future Directions
The current body of evidence positions 3'-Monoiodothyronine as a terminal catabolite of the thyroid hormone pathway, characterized by a high metabolic clearance rate and a lack of demonstrated biological activity through classical nuclear receptor pathways. While it is tempting to dismiss it as metabolically inert, the discovery of potent, non-genomic actions of related metabolites like 3,5-T2 and T1AM serves as a critical reminder that our understanding of iodothyronine signaling is incomplete.
The future of 3'-T1 research does not lie in revisiting its interaction with nuclear receptors, but in applying modern metabolic and cell signaling techniques to probe for subtle, rapid, or non-classical effects. The protocols outlined in this guide provide a robust starting point for such an investigation. Key questions remain:
-
Does 3'-T1, even at high concentrations, directly modulate mitochondrial bioenergetics in key metabolic tissues like the liver, skeletal muscle, or brown adipose tissue?
-
Does it interact with any other cellular targets, such as cell surface receptors or ion channels?
-
Are there specific pathological conditions (beyond liver cirrhosis) where 3'-T1 metabolism is significantly altered, suggesting a potential, context-dependent role?
Answering these questions will require rigorous, hypothesis-driven research. Only then can we definitively move 3'-Monoiodothyronine from its current status as a metabolic footprint to its final classification as either a truly inert molecule or an overlooked player in the complex symphony of thyroid hormone signaling.
References
-
Padiglione, A., & Cioffi, F. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research. Available at: [Link]
-
van der Spek, R., Fliers, E., & Boelen, A. (2016). Circulating 3-T1AM and 3,5-T2 in Critically Ill Patients: A Cross-Sectional Observational Study. Thyroid. Available at: [Link]
-
Faber, J., et al. (1986). Kinetic Studies of Thyroxine, 3,5,3'-triiodothyronine, 3,3',5'-triiodothyronine, 3',5'-diiodothyronine, 3,3'-diiodothyronine, and 3'-monoiodothyronine in Patients With Liver Cirrhosis. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Lombardi, A., et al. (1998). Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus. Biochemical Journal. Available at: [Link]
-
Scanlan, T. S. (2011). 3-Iodothyronamine: a novel, biologically active thyroid hormone metabolite. Endocrine Abstracts. Available at: [Link]
-
Hoefig, C. S., et al. (2016). 3-Iodothyronamine—A Thyroid Hormone Metabolite With Distinct Target Profiles and Mode of Action. Endocrine Reviews. Available at: [Link]
-
Korotkov, S. M., et al. (2021). Effects of Tl+ on the inner membrane thiol groups, respiration, and swelling in succinate-energized rat liver mitochondria were modified by thiol reagents. Biophysics. Available at: [Link]
-
The Catalyst University. (2021). Thyroid Hormones | Biosynthesis & Pharmacology. YouTube. Available at: [Link]
-
Chopra, I. J., et al. (1971). Triiodothyronine Radioimmunoassay. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Mouchlis, V. D., et al. (2015). Prediction of binding affinity and efficacy of thyroid hormone receptor ligands using QSAR and structure based modeling methods. Toxicology and Applied Pharmacology. Available at: [Link]
-
Chopra, I. J. (1977). Monodeiodination of 3,5,3'-triiodothyronine and 3,3',5'-triiodothyronine to 3,3'-diiodothyronine in vitro. Endocrinology. Available at: [Link]
-
Papsdorf, K., & Koopman, M. (2023). Guidelines for the measurement of oxygen consumption rate in Caenorhabditis elegans. Redox Biology. Available at: [Link]
-
Coppola, M., et al. (2014). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Journal of Endocrinology. Available at: [Link]
-
Rogers, G. W., et al. (2011). Analyzing Microgram Quantities of Isolated Mitochondria in the Agilent Seahorse XFe/XF96 Analyzer. Agilent Technologies. Available at: [Link]
-
Laurino, A., et al. (2019). Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1). International Journal of Molecular Sciences. Available at: [Link]
-
Gharib, H., et al. (1971). Triiodothyronine radioimmunoassay. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Iuso, A., & Scialo, F. (2020). Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Various Mouse Tissues Using Seahorse XF96 Analyzer. Methods in Molecular Biology. Available at: [Link]
-
Murata, Y., et al. (2017). Development of an In Vitro Human Thyroid Microtissue Model for Chemical Screening. Toxicological Sciences. Available at: [Link]
-
van der Spek, R. D., et al. (2022). Binding Characteristics of Thyroid Hormone Distributor Proteins to Thyroid Hormone Metabolites. Thyroid. Available at: [Link]
-
Lemons, Z. M., et al. (2022). Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay. Journal of Visualized Experiments. Available at: [Link]
-
Wikipedia contributors. (2023). 3'-Monoiodothyronine. Wikipedia. Available at: [Link]
-
Weber, C., et al. (2022). Brief Research Report: Effect of Triiodothyronine on Hepatic Growth Hormone Receptor Expression in Primary Bovine Hepatocytes. Frontiers in Veterinary Science. Available at: [Link]
-
Cieslik, K. A., et al. (2011). TGF-β1-mediated enhancement of mitochondrial respiration in NIH/3T3 cells. ResearchGate. Available at: [Link]
-
D'Haese, P. C., et al. (2013). Guidelines for Hormone Radioimmunoassays. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2024). Thyroid hormones. Wikipedia. Available at: [Link]
-
Seahorse Bioscience. (2009). Isolated Mitochondria Assay using the XF24 Analyzer. WK Lab. Available at: [Link]
-
Köhrle, J. (2019). 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action. Frontiers in Endocrinology. Available at: [Link]
-
LevelUpRN. (2023). Cellular Respiration: Glycolysis & Transition Reaction. YouTube. Available at: [Link]
-
O'Donnell, J. S., et al. (2019). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Cell Metabolism. Available at: [Link]
-
Creative Biolabs. (n.d.). Radioimmunoassay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Galton, V. A. (2018). The isolation of thyroxine (T4), the discovery of 3,5,3'-triiodothyronine (T3), and the identification of the deiodinases that generate T3 from T4: An historical review. ResearchGate. Available at: [Link]
-
Baxter, J. D., et al. (2004). Thyroxine-Thyroid Hormone Receptor Interactions. Journal of Biological Chemistry. Available at: [Link]
-
Agilent Technologies. (2023). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Technologies. Available at: [Link]
-
Benvenga, S., & Antonelli, A. (2019). Thyroid hormone binding motifs and iodination pattern of thyroglobulin. IMR Press. Available at: [Link]
-
Wójtowicz, A. K., et al. (2020). Design of a titration protocol for measuring the mitochondrial oxygen consumption in intact differentiating adipocytes. ResearchGate. Available at: [Link]
-
Ninja Nerd. (2017). Endocrinology | Synthesis of Thyroid Hormone. YouTube. Available at: [Link]
-
Burman, K. D., et al. (1979). A radioimmunoassay for 3',5'-diiodothyronine. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Köhrle, J. (2021). 3,5-T2—an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development?. Metabolites. Available at: [Link]
-
Rogers, G. W., et al. (2011). Schematic flowchart for the isolated mitochondria assay using the Seahorse XF24 Analyzer. ResearchGate. Available at: [Link]
-
Dojindo Molecular Technologies. (n.d.). Extracellular OCR Plate Assay Kit. Dojindo Molecular Technologies. Available at: [Link]
Sources
- 1. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pagepressjournals.org [pagepressjournals.org]
- 6. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. agilent.com [agilent.com]
- 13. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Various Mouse Tissues Using Seahorse XF96 Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 16. A radioimmunoassay for 3',5'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
endogenous production of 3'-Monoiodothyronine
An In-Depth Technical Guide to the Endogenous Production of 3'-Monoiodothyronine
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
3'-Monoiodothyronine (3'-T1am) is an endogenous biogenic amine, structurally related to thyroid hormones, that has emerged as a molecule of significant interest due to its distinct physiological effects, which include the induction of profound hypothermia and bradycardia.[1] Unlike classical thyroid hormones (THs) that primarily act via nuclear receptors to regulate gene expression, 3'-T1am exerts rapid, non-genomic effects, often through G-protein coupled receptors like the trace amine-associated receptor 1 (TAAR1).[2] While its biological actions are increasingly documented, the precise pathways of its endogenous production have been a subject of intense investigation and debate. This technical guide provides a comprehensive overview of the current understanding of 3'-T1am biosynthesis, detailing the enzymatic players, hypothesized metabolic pathways, and the analytical methodologies required for its robust quantification. We synthesize field-proven insights with established biochemical principles to offer a self-validating framework for researchers exploring this intriguing signaling molecule.
Foundational Biochemistry: The Thyroid Hormone Synthesis and Metabolism Axis
A thorough understanding of 3'-T1am biosynthesis necessitates a foundational knowledge of the production and metabolism of its precursors, the canonical thyroid hormones thyroxine (T4) and 3,5,3'-triiodothyronine (T3). The thyroid gland is the exclusive site of de novo TH synthesis, a multi-step process orchestrated within the thyroid follicles.[3][4]
Key Steps in Thyroid Hormone Synthesis:
-
Iodide Trapping: Follicular cells actively transport iodide from the bloodstream via the sodium-iodide symporter (NIS).[3]
-
Organification and Coupling: At the apical membrane of the follicular cell, the enzyme thyroperoxidase (TPO) , in the presence of hydrogen peroxide, oxidizes iodide and covalently attaches it to tyrosine residues on the thyroglobulin (Tg) protein scaffold.[5][6] This creates monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues.[3][7] TPO then catalyzes the coupling of these iodotyrosines to form T4 (DIT + DIT) and T3 (MIT + DIT) residues, still within the Tg backbone.[5]
-
Secretion: Upon stimulation by thyroid-stimulating hormone (TSH), Tg is endocytosed from the follicular lumen and proteolytically degraded, releasing T4 and T3 into circulation.[3]
The vast majority of circulating T3 (approximately 80%) is not secreted directly from the thyroid but is produced in peripheral tissues through the enzymatic removal of an outer ring iodine atom from the prohormone T4.[4] This critical activation step, along with subsequent inactivating steps, is carried out by a family of selenoenzymes known as iodothyronine deiodinases .[8]
Table 1: Key Enzymes in Thyroid Hormone Metabolism
| Enzyme | Gene | Location | Primary Function | Relevance to 3'-T1am |
| Type 1 Deiodinase (D1) | DIO1 | Plasma Membrane (Liver, Kidney, Thyroid)[9][10] | Outer Ring Deiodination (ORD) of T4 to T3; Inner and Outer Ring Deiodination.[11][12] | Potential role in precursor formation (e.g., T3, 3,5-T2). |
| Type 2 Deiodinase (D2) | DIO2 | Endoplasmic Reticulum (CNS, Pituitary, BAT)[9][10] | ORD of T4 to T3; primary source of intracellular T3.[9][12] | Potential role in precursor formation and pathway regulation.[13] |
| Type 3 Deiodinase (D3) | DIO3 | Plasma Membrane (Fetal tissues, CNS, Placenta)[9][11] | Inner Ring Deiodination (IRD); inactivates T4 and T3.[11][12] | Hypothesized to catalyze the final deiodination step to form 3'-T1am.[1] |
| Thyroperoxidase (TPO) | TPO | Apical Membrane (Thyroid Follicular Cells)[6] | Iodination and coupling of tyrosyls on thyroglobulin.[3][14] | Essential for the synthesis of all iodothyronines, including the ultimate precursors of 3'-T1am.[15] |
The Core Directive: Elucidating the Biosynthetic Pathways of 3'-T1am
The structural similarity between 3'-T1am and thyroid hormones strongly suggests that it is an endogenous derivative, but its precise origin has been a point of contention.[15][16] The core transformation required is a decarboxylation of the alanine side chain and a series of deiodinations. The sequence of these events determines the pathway.
The Extrathyroidal Metabolism Hypothesis: A Critical Re-evaluation
An early hypothesis proposed that 3'-T1am was formed in peripheral tissues from circulating T4, analogous to T3 production.[15][16] This would involve a sequence of deiodination and decarboxylation events. However, this model has been challenged by crucial experimental evidence. Studies using isotope-labeled heavy T4 (H-T4) in hypothyroid mice demonstrated that while the animals produced labeled H-T3, no labeled H-T1am could be detected.[15] This pivotal finding strongly suggests that circulating T4 is not the direct, immediate precursor for 3'-T1am in extrathyroidal tissues.[15]
A Proposed Pathway: Sequential Deiodination and Decarboxylation
Current evidence points towards a more complex, multi-step pathway that may originate with T4 but involves intermediate deiodinated metabolites. One well-supported proposed pathway, identified in murine intestinal tissue, involves the following sequence:[1]
-
T4 → T3: Standard outer ring deiodination, likely catalyzed by D1 or D2.
-
T3 → 3,5-Diiodothyronine (3,5-T2): Another outer ring deiodination step.
-
3,5-T2 → 3,5-Diiodothyronamine (3,5-T2am): A critical decarboxylation step. The specific enzyme responsible for this in vivo is not yet definitively identified, though enzymes like ornithine decarboxylase have been implicated as capable of decarboxylating thyroid hormones.[1]
-
3,5-T2am → 3'-Monoiodothyronine (3'-T1am): A final deiodination step.
This proposed cascade highlights a crucial branch point in thyroid hormone metabolism, where decarboxylation shifts the molecule from a classical hormone to a thyronamine with distinct biological activity.[16]
Figure 1: A proposed biosynthetic pathway for 3'-T1am from T4.
Regulation of Endogenous 3'-T1am Production
The mechanisms regulating 3'-T1am biosynthesis are still largely unknown, but initial findings suggest a link to overall thyroid status. Studies have shown that endogenous 3'-T1am levels are dependent on thyroid function, decreasing significantly upon the induction of hypothyroidism.[15] This implies that the production of 3'-T1am is coupled to the synthetic machinery of the thyroid gland, even if the final steps occur peripherally.[15] The regulation is likely multifactorial, involving:
-
Substrate Availability: The production of precursors like T4 and its metabolites is under the tight control of the hypothalamic-pituitary-thyroid (HPT) axis.[12]
-
Enzyme Expression and Activity: The expression of deiodinases is tissue-specific and highly regulated by various factors, including thyroid hormones themselves, providing potential control points.[13][17] For instance, T3 can regulate the expression of Dio3.[17] The activity of the yet-unidentified decarboxylase is likely a key regulatory node.
Technical Guide: Quantification of 3'-T1am by LC-MS/MS
Due to its low endogenous concentrations and structural similarity to a matrix of other iodothyronines, robust and sensitive analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of 3'-T1am.[18] It offers superior selectivity and sensitivity compared to immunoassays, which can be prone to cross-reactivity.[19][20]
Experimental Workflow: A Self-Validating System
The trustworthiness of any quantification protocol relies on a self-validating system where each step is designed to minimize variability and maximize recovery and accuracy.
Figure 2: Standard experimental workflow for the quantification of 3'-T1am.
Detailed Step-by-Step Methodology
This protocol outlines a typical procedure for the analysis of 3'-T1am from a biological matrix like serum.
I. Sample Preparation:
-
Step 1: Aliquot Sample & Add Internal Standard (IS):
-
Action: To 200 µL of serum in a microcentrifuge tube, add a known amount (e.g., 10 µL of 10 ng/mL) of a stable isotope-labeled internal standard (e.g., ¹³C₆-3'-T1am).
-
Causality: The IS is critical for trustworthy quantification. It is chemically identical to the analyte but mass-shifted, so it co-elutes chromatographically and experiences similar ionization effects and matrix suppression. This allows for accurate correction of analyte loss during sample preparation and variations in instrument response.
-
-
Step 2: Protein Precipitation:
-
Action: Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Causality: High concentrations of organic solvent denature and precipitate abundant proteins, which would otherwise interfere with the analysis by clogging the SPE and HPLC columns and causing significant ion suppression in the mass spectrometer.
-
-
Step 3: Solid Phase Extraction (SPE) - Analyte Enrichment & Clean-up:
-
Action: Use a mixed-mode cation exchange SPE cartridge.
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the cartridge.
-
Load: Load the supernatant from Step 2.
-
Wash 1 (Non-polar interference): Wash with 1 mL of 2% formic acid in water.
-
Wash 2 (Polar interference): Wash with 1 mL of methanol.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Causality: A mixed-mode cartridge provides orthogonal cleanup. The reversed-phase backbone retains the molecule based on hydrophobicity, while the cation exchange functional group strongly retains the protonated amine of 3'-T1am. This allows for stringent washing steps to remove a wide range of interfering compounds, leading to a cleaner final extract and improved signal-to-noise.
-
-
Step 4: Evaporation and Reconstitution:
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water/20% Methanol with 0.1% Formic Acid).
-
Causality: Evaporation concentrates the analyte. Reconstitution in the initial mobile phase is crucial for good peak shape during the subsequent chromatographic injection. Injecting in a solvent stronger than the mobile phase can cause peak distortion and broadening.
-
II. LC-MS/MS Analysis:
-
Step 5: Chromatographic Separation:
-
Action: Inject 20 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Use a gradient elution from a high aqueous mobile phase to a high organic mobile phase.
-
Causality: The C18 stationary phase separates molecules based on hydrophobicity. A gradient elution is necessary to first retain the polar 3'-T1am and then elute it with increasing organic solvent concentration, separating it from other endogenous molecules and isomers.
-
-
Step 6: Mass Spectrometric Detection:
-
Action: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the analyte and IS using Multiple Reaction Monitoring (MRM).
-
Causality: ESI+ efficiently protonates the primary amine of 3'-T1am, forming the precursor ion [M+H]⁺. In the MRM experiment, the first quadrupole selects this precursor ion, which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, high-abundance fragment ion. This highly specific transition provides two levels of mass confirmation, dramatically reducing chemical noise and ensuring confident quantification.
-
Table 2: Example MRM Parameters for 3'-T1am Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3'-T1am | 276.0 | 259.0 | 100 | 25 |
| ¹³C₆-3'-T1am (IS) | 282.0 | 265.0 | 100 | 25 |
Future Directions and Unanswered Questions
While significant progress has been made, several key questions regarding the endogenous production of 3'-T1am remain, representing fertile ground for future research:
-
Identification of the Decarboxylase: The definitive identification and characterization of the enzyme(s) responsible for decarboxylating iodothyronines is the most significant gap in our understanding.
-
Tissue-Specific Biosynthesis: Determining the primary tissues and cell types responsible for 3'-T1am production is crucial for understanding its physiological role. Is it produced locally in target tissues like the brain, or synthesized systemically?
-
Regulatory Control: How is the biosynthetic pathway regulated under different physiological and pathophysiological conditions? Understanding the interplay between nutritional signals, hormonal status, and the expression of key enzymes will be vital.
-
Alternative Pathways: Are there other, as-yet-undiscovered pathways for 3'-T1am formation? The complexity of TH metabolism suggests that alternative routes may exist.
Answering these questions will not only illuminate the biology of this fascinating neuromodulator but may also open new avenues for therapeutic intervention in metabolic and neurological disorders.
References
-
Gereben, B., et al. (2017). Metabolism of Thyroid Hormone. In K. R. Feingold et al. (Eds.), Endotext. MDText.com, Inc. [Link]
-
Wikipedia. (n.d.). Thyroid hormones. Retrieved January 26, 2026, from [Link]
-
Saba, A., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Biomolecules, 11(10), 1526. [Link]
-
Laurino, A., et al. (2023). Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1). International Journal of Molecular Sciences, 24(13), 11075. [Link]
-
Catalyst University. (2014, August 24). Biochemistry | Thyroid Hormones [Video]. YouTube. [Link]
-
The World Of BioChemistry. (2025, May 8). T3 entry into Brain | Triiodothyronine Role in Neurons [Video]. YouTube. [Link]
-
Saba, A., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. ResearchGate. [Link]
-
Huxdorff, C., et al. (2018). Schema on proposed 3-T 1 AM biosynthesis pathways from the TH precursor T 4 as identified in murine intestinal tissues. ResearchGate. [Link]
-
Medical's Topic. (2023, February 13). Thyroid Hormone Synthesis | T3 - T4 [Video]. YouTube. [Link]
-
Piehl, S., et al. (2011). Biosynthesis of 3-iodothyronamine (T(1)AM) is dependent on the sodium-iodide symporter and thyroperoxidase but does not involve extrathyroidal metabolism of T4. Endocrinology, 152(3), 1134-1142. [Link]
-
Golpaie, A., et al. (2011). Metabolic pathways of tetraidothyronine and triidothyronine production by thyroid gland: a review of articles. Pakistan Journal of Biological Sciences, 14(1), 1-12. [Link]
-
Doyle, M. W., et al. (2014). 3-Monoiodothyronamine: the rationale for its action as an endogenous adrenergic-blocking neuromodulator. Thyroid, 24(1), 1-10. [Link]
-
Hoefig, C. S., et al. (2016). Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1033-1034, 386-393. [Link]
-
Engler, D., & Burger, A. G. (1981). A radioimmunoassay for measurement of 3'-monoiodothyronine. The Journal of Clinical Endocrinology & Metabolism, 53(6), 1181-1188. [Link]
-
Piehl, S., et al. (2011). Biosynthesis of 3-Iodothyronamine (T1AM) Is Dependent on the Sodium-Iodide Symporter and Thyroperoxidase but Does Not Involve Extrathyroidal Metabolism of T4. Endocrinology, 152(3), 1134–1142. [Link]
-
Wikipedia. (n.d.). Iodothyronine deiodinase. Retrieved January 26, 2026, from [Link]
-
Duarte-Guterman, P., et al. (2010). Regulation of thyroid hormone-, oestrogen- and androgen-related genes by triiodothyronine in the brain of Silurana tropicalis. Journal of Neuroendocrinology, 22(7), 717-728. [Link]
-
Dentice, M., & Salvatore, D. (2011). Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease. Frontiers in Endocrinology, 2, 35. [Link]
-
Nerenz, R. (2017, March 20). Thyroid Hormone Synthesis and Transport. American Association for Clinical Chemistry. [Link]
-
Gil-Ibáñez, P., et al. (2014). Thyroid Hormone Regulation of Gene Expression in Primary Cerebrocortical Cells: Role of Thyroid Hormone Receptor Subtypes and Interactions with Retinoic Acid and Glucocorticoids. PLOS ONE, 9(3), e91692. [Link]
-
El Kettani, C., et al. (2025). Verification of the analytical performance of free triiodothyronine on ALINITY ci ® experience from the biochemistry laboratory. World Journal of Biology Pharmacy and Health Sciences, 21(02), 351-357. [Link]
-
Animated biology With arpan. (2022, February 6). Thyroid hormone secretion | Endocrinology | Synthesis of Thyroid Hormone [Video]. YouTube. [Link]
-
De Deken, X. (2015). Chapter 2 Thyroid Hormone Synthesis And Secretion. In K. R. Feingold et al. (Eds.), Endotext. MDText.com, Inc. [Link]
-
Mullur, R., et al. (2014). Thyroid hormone regulation of metabolism. Physiological Reviews, 94(2), 355-382. [Link]
-
Fröhlich, E., & Wahl, R. (2021). Physiological Role and Use of Thyroid Hormone Metabolites - Potential Utility in COVID-19 Patients. Frontiers in Endocrinology, 12, 656312. [Link]
-
Pappa-Louisi, A., et al. (2001). Rapid HPLC analysis of thyroid gland hormones tri-iodothyronine (T-3) and thyroxine (T-4) in human biological fluids after SPE. ResearchGate. [Link]
-
Oh, H. R., et al. (2016). Triiodothyronine Levels Are Independently Associated with Metabolic Syndrome in Euthyroid Middle-Aged Subjects. Endocrinology and Metabolism, 31(2), 311-319. [Link]
-
Cioffi, F., et al. (2018). Thyroid Hormones and Metabolism Regulation: Which Role on Brown Adipose Tissue and Browning Process?. Journal of Clinical Medicine, 7(10), 324. [Link]
-
Castagna, M. G., et al. (2007). Regulation of Dio2 gene expression by thyroid hormones in normal and type 1 deiodinase-deficient C3H mice. Journal of Endocrinology, 194(1), 187-194. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic pathways of tetraidothyronine and triidothyronine production by thyroid gland: a review of articles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. youtube.com [youtube.com]
- 6. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 9. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease [frontiersin.org]
- 13. Regulation of Dio2 gene expression by thyroid hormones in normal and type 1 deiodinase-deficient C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Biosynthesis of 3-iodothyronamine (T1AM) is dependent on the sodium-iodide symporter and thyroperoxidase but does not involve extrathyroidal metabolism of T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Thyroid Hormone Regulation of Gene Expression in Primary Cerebrocortical Cells: Role of Thyroid Hormone Receptor Subtypes and Interactions with Retinoic Acid and Glucocorticoids | PLOS One [journals.plos.org]
- 18. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A radioimmunoassay for measurement of 3'-monoiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
An In-depth Technical Guide to the Cellular Uptake and Transport of 3'-Monoiodothyronine
This guide provides a comprehensive technical overview of the cellular uptake and transport of 3'-Monoiodothyronine (3'-T1), a key metabolite of thyroid hormones. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, key protein families, and regulatory landscapes governing the cellular disposition of 3'-T1.
Introduction: The Significance of 3'-Monoiodothyronine (3'-T1)
Thyroid hormones are critical regulators of metabolism, growth, and development.[1][2] Their actions are predominantly mediated at the cellular level, necessitating passage across the plasma membrane to reach intracellular targets.[1][2] 3'-Monoiodothyronine (3'-T1) is a metabolite of thyroid hormone, and its serum levels have been shown to vary with thyroid function.[3][4] Studies have indicated that 3'-T1 is present in the serum of euthyroid individuals and is primarily eliminated by the kidneys.[3] While research has extensively focused on the transport of thyroxine (T4) and triiodothyronine (T3), the cellular dynamics of their metabolites, such as 3'-T1, are less understood but equally crucial for a complete picture of thyroid hormone signaling and metabolism. Understanding the mechanisms of 3'-T1 transport is vital for elucidating its physiological and potential pathophysiological roles.
Core Concepts in 3'-T1 Cellular Transport
The transport of thyroid hormones and their metabolites across the cell membrane is a complex process mediated by a variety of transporter proteins.[2][5] While it was initially believed that these lipophilic molecules could freely diffuse across the lipid bilayer, it is now well-established that specific transporters are required for efficient cellular uptake and efflux.[1][2] These transporters play a critical role in regulating the intracellular concentration of thyroid hormones and their derivatives, thereby controlling their access to intracellular enzymes and receptors.[1][2]
Based on the transport mechanisms of structurally similar iodothyronines and their derivatives, the cellular transport of 3'-T1 is likely mediated by members of the following transporter superfamilies:
-
Monocarboxylate Transporters (MCTs): Specifically MCT8 (SLC16A2) and MCT10 (SLC16A10), which are known to be highly specific for thyroid hormones.[1][2]
-
Organic Anion Transporting Polypeptides (OATPs): A diverse family of transporters that handle a wide range of endogenous and xenobiotic compounds, including thyroid hormones.[1]
-
L-type Amino Acid Transporters (LATs): These transporters are responsible for the uptake of large neutral amino acids, and have also been shown to transport thyroid hormones.[5]
The following sections will delve into the specific roles of these transporter families in the context of iodothyronine transport, with inferred relevance to 3'-T1.
Key Transporter Families Implicated in 3'-T1 Transport
Monocarboxylate Transporters (MCTs)
MCT8 and MCT10 are key players in the transport of thyroid hormones.[2] MCT8, in particular, has been identified as a specific and high-affinity transporter for T3 and T4.[1] While direct transport of 3'-T1 by MCT8 has not been extensively studied, the structural similarity of 3'-T1 to T3 suggests that it may also be a substrate for this transporter. The related compound, 3-iodothyronamine (T1AM), has been shown to inhibit T3 and T4 uptake via MCT8, albeit with a relatively high IC50, suggesting a potential interaction.[1][6]
MCT10, which shares significant sequence homology with MCT8, also transports aromatic amino acids and thyroid hormones.[2] Given its broader substrate specificity compared to MCT8, it is plausible that MCT10 is also involved in the cellular transport of 3'-T1.
Organic Anion Transporting Polypeptides (OATPs)
The OATP family of transporters is known for its broad substrate specificity.[1] Several members of this family, including OATP1A2, OATP1B1, OATP1B3, and OATP1C1, are involved in the transport of thyroid hormones.[1] T1AM has been demonstrated to be a potent inhibitor of T3 and T4 transport by OATP1A2 and OATP1C1.[1][6] This inhibitory action suggests that T1AM, and by extension structurally similar molecules like 3'-T1, can interact with these transporters. OATP1C1 is of particular interest as it is a high-affinity transporter for T4 and is expressed at the blood-brain barrier.[1]
L-type Amino Acid Transporters (LATs)
LAT1 and LAT2 are known to transport large neutral amino acids and have also been implicated in the transport of thyroid hormones.[5] The involvement of LATs in the transport of iodothyronines suggests that they may also contribute to the cellular uptake of 3'-T1, which shares the common amino acid backbone.
Proposed Cellular Uptake and Efflux Pathways for 3'-T1
The following diagram illustrates the potential pathways for the cellular uptake and efflux of 3'-T1, based on the known functions of the aforementioned transporter families.
Caption: Proposed cellular transport pathways for 3'-Monoiodothyronine (3'-T1).
Experimental Methodologies for Studying 3'-T1 Transport
Investigating the cellular transport of 3'-T1 requires robust and validated experimental systems. The following protocols are adapted from established methods for studying thyroid hormone transport and can be tailored for 3'-T1 research.
In Vitro Transport Assay Using Transfected Cell Lines
This method allows for the characterization of individual transporters' roles in 3'-T1 uptake.
Principle: Cells overexpressing a specific transporter of interest (e.g., MCT8, OATP1C1) are incubated with labeled 3'-T1. The amount of intracellular label is then quantified to determine the transporter's activity.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Preparation of Labeled 3'-T1:
-
Ideally, radiolabeled [¹²⁵I]-3'-T1 would be used for high sensitivity. If unavailable, a fluorescently labeled 3'-T1 derivative could be synthesized and validated.
-
-
Uptake Assay:
-
Plate the transfected cells in 24- or 48-well plates.
-
Wash the cells with a pre-warmed, serum-free uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Initiate the uptake by adding the uptake buffer containing the labeled 3'-T1 at a known concentration.
-
Incubate for a defined period (e.g., 1-5 minutes) at 37°C. Time-course experiments should be performed to ensure initial uptake rates are measured.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
If using radiolabeled 3'-T1, measure the radioactivity in the cell lysate using a gamma counter.
-
If using a fluorescent label, measure the fluorescence using a plate reader.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA) to normalize the uptake.
-
-
Data Analysis:
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min).
-
Compare the uptake in transporter-expressing cells to the control cells to determine the transporter-mediated uptake.
-
For kinetic analysis, perform the assay with varying concentrations of 3'-T1 to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[8]
-
Workflow Diagram:
Caption: Experimental workflow for an in vitro 3'-T1 uptake assay.
Inhibition Studies
To identify potential inhibitors of 3'-T1 transport and to probe the substrate specificity of the transporters, inhibition assays are crucial.
Principle: The uptake of labeled 3'-T1 is measured in the presence of various concentrations of a potential inhibitor. A reduction in 3'-T1 uptake indicates that the test compound interacts with the transporter.
Methodology: The protocol is similar to the uptake assay described above, with the addition of the inhibitor to the uptake buffer along with the labeled 3'-T1. A range of inhibitor concentrations should be tested to determine the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
| Transporter | Ligand | Inhibitor | IC50 (µM) | Reference |
| OATP1A2 | T3 | T1AM | 0.27 | [1][6] |
| OATP1A2 | T4 | T1AM | 2.1 | [1][6] |
| OATP1C1 | T4 | T1AM | 4.8 | [1][6] |
| MCT8 | T3 | T1AM | 95 | [1][6] |
| MCT8 | T4 | T1AM | 31 | [1][6] |
Regulation of 3'-T1 Transport
The expression and activity of the transporters potentially involved in 3'-T1 transport are subject to regulation at the transcriptional and post-translational levels. For instance, the expression of some OATPs is regulated by nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR). Understanding the regulatory mechanisms is crucial for predicting potential drug-drug interactions and for understanding the physiological modulation of 3'-T1 disposition.
Future Directions and Conclusion
The study of 3'-Monoiodothyronine cellular transport is an emerging field with significant potential to advance our understanding of thyroid hormone physiology and pathophysiology. While direct evidence for the transporters of 3'-T1 is still limited, the existing knowledge on the transport of other iodothyronines provides a solid foundation for future research.
Key areas for future investigation include:
-
Direct identification of 3'-T1 transporters: Utilizing techniques such as RNA interference (RNAi) screening or CRISPR-Cas9-based knockouts to systematically identify the transporters responsible for 3'-T1 uptake and efflux.
-
Determination of kinetic parameters: Measuring the Km and Vmax for 3'-T1 transport by specific transporters to understand their affinity and capacity.
-
Investigation of physiological relevance: Elucidating the role of 3'-T1 transport in different tissues and its contribution to overall thyroid hormone homeostasis.
-
Exploration of clinical implications: Investigating how alterations in 3'-T1 transport may be associated with disease states.
By employing the methodologies outlined in this guide and focusing on these key research areas, the scientific community can significantly enhance our understanding of the cellular dynamics of 3'-Monoiodothyronine, paving the way for new diagnostic and therapeutic strategies related to thyroid disorders.
References
- Current time inform
-
Ichtim, S., et al. (2010). Transport of thyroid hormones is selectively inhibited by 3-iodothyronamine. Molecular BioSystems, 6(7), 1297-1304. [Link]
-
Miyauchi, S., et al. (2008). Identification and Characterization of 3-Iodothyronamine Intracellular Transport. Journal of Biological Chemistry, 283(50), 34879-34887. [Link]
-
Visser, W. E., et al. (2011). Minireview: Thyroid Hormone Transporters: The Knowns and the Unknowns. Endocrinology, 152(11), 4045-4048. [Link]
-
Ichtim, S., et al. (2010). Transport of thyroid hormones is selectively inhibited by 3-iodothyronamine. PubMed, 20354605. [Link]
-
Drug transporter studies in vitro – understanding drug disposition and interactions. (2025). European Pharmaceutical Review. [Link]
-
Saba, A., et al. (2014). 3-Monoiodothyronamine: the rationale for its action as an endogenous adrenergic-blocking neuromodulator. Journal of Endocrinology, 223(2), R17-R28. [Link]
-
Zgurskaya, H. I., et al. (2021). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. Antibiotics, 10(8), 943. [Link]
-
Huang, S. A. (2005). Physiology and pathophysiology of type 3 deiodinase in humans. Thyroid, 15(8), 875-881. [Link]
-
Napolitano, A., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Nature Communications, 12(1), 1791. [Link]
-
Kirkegaard, C., et al. (1981). Serum 3'-monoiodothyronine levels in normal subjects and in patients with thyroid and non-thyroid disease. Acta Endocrinologica, 97(3), 367-373. [Link]
-
Geier, E. G., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. Journal of Medicinal Chemistry, 61(24), 11280-11293. [Link]
-
Laurino, A., et al. (2021). Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1). International Journal of Molecular Sciences, 22(16), 8876. [Link]
-
Wang, D. (2019). Current Research Method in Transporter Study. Advances in Experimental Medicine and Biology, 1141, 203-240. [Link]
-
Miyauchi, S., et al. (2008). Identification and characterization of 3-iodothyronamine intracellular transport. PubMed, 18832598. [Link]
-
THTR1 - Transporters. (n.d.). Solvo Biotechnology. [Link]
-
Du, D., et al. (2022). Unveiling the Mechanisms of Bacterial Resistance and Countermeasures. International Journal of Molecular Sciences, 23(19), 11584. [Link]
-
Swaan, P. W., et al. (2015). Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System. The AAPS Journal, 18(1), 168-177. [Link]
-
Karapanou, O., & Papadimitriou, A. (2011). Thyroid hormone transporters in the human. Hormones (Athens, Greece), 10(4), 270–279. [Link]
-
Yang, Y., et al. (2023). The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers. Cancers, 15(13), 3379. [Link]
-
Santini, F., et al. (2023). Thyroxine metabolite-derived 3-iodothyronamine (T1AM) and synthetic analogs as efficient suppressors of transthyretin amyloidosis. eLife, 12, e86111. [Link]
-
Chapter: 2. Pathophysiology and Diagnosis of Thyroid Disease. (n.d.). EndocrineWeb. [Link]
-
T3 entry into Brain | Triiodothyronine Role in Neurons. (2025). YouTube. [Link]
-
Transporter Inhibition Profile for the Antivirals Tilorone, Quinacrine and Pyronaridine. (2023). ResearchGate. [Link]
-
Studying the right transporter at the right time: an in vitro strategy for assessing drug. (2022). Evotec. [Link]
-
Yamaguchi, A., et al. (2015). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 6, 23. [Link]
-
Predicting Kinetic Parameters Km and Vmax for Substrates of Human Cytochrome P450 1A2, 2C9, 2C19, 2D6, and 3A4. (2025). ResearchGate. [Link]
-
Köhrle, J. (2021). Physiological Role and Use of Thyroid Hormone Metabolites - Potential Utility in COVID-19 Patients. Frontiers in Endocrinology, 12, 635111. [Link]
-
Corcoran, J. M., & Eastman, C. J. (1983). Radioimmunoassay of 3-L-monoiodothyronine: application in normal human physiology and thyroid disease. The Journal of Clinical Endocrinology and Metabolism, 57(1), 66–70. [Link]
-
Relationships between Inhibition, Transport and Enhanced Transport via the Organic Cation Transporter 1. (n.d.). MDPI. [Link]
-
de Vrieze, E., et al. (2022). Axonal T3 uptake and transport can trigger thyroid hormone signaling in the brain. eLife, 11, e76483. [Link]
-
5.2: Enzyme Parameters. (2025). Chemistry LibreTexts. [Link]
-
Hales, P. W., et al. (2017). Fast measurement of blood T1 in the human carotid artery at 3T: Accuracy, precision, and reproducibility. Magnetic Resonance in Medicine, 77(6), 2296-2302. [Link]
-
Thyroid hormone metabolite 3-iodothyronamine (T1AM) as an effective repressor of microglia-mediated neuroinflammation. (n.d.). Endocrine Abstracts. [Link]
-
Du, D., et al. (2018). Structure, Assembly, and Function of Tripartite Efflux and Type 1 Secretion Systems in Gram-Negative Bacteria. Chemical Reviews, 118(11), 5306-5353. [Link]
-
In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. (n.d.). ResearchGate. [Link]
-
Laurino, A., et al. (2020). New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection. Frontiers in Pharmacology, 11, 595. [Link]
-
Inhibitors of Electron Transport Chain. (2018). YouTube. [Link]
-
Salvatore, D., et al. (2019). Thyroid Hormones and Metabolism Regulation: Which Role on Brown Adipose Tissue and Browning Process? Nutrients, 11(7), 1629. [Link]
-
The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors. (n.d.). MDPI. [Link]
-
Efflux pump. (n.d.). Wikipedia. [Link]
-
Thyroid Disease (Hyperthyroidism vs. Hypothyroidism). (2021). YouTube. [Link]
-
Enzyme kinetics vmax and km. (2017). YouTube. [Link]
-
Bianco, A. C., et al. (2002). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Endocrine Reviews, 23(1), 38-89. [Link]
-
Hoefig, C. S., et al. (2021). 3-Iodothyronamine—A Thyroid Hormone Metabolite With Distinct Target Profiles and Mode of Action. Endocrine Reviews, 42(1), 33-61. [Link]
Sources
- 1. Transport of thyroid hormones is selectively inhibited by 3-iodothyronamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minireview: Thyroid Hormone Transporters: The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum 3'-monoiodothyronine levels in normal subjects and in patients with thyroid and non-thyroid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay of 3-L-monoiodothyronine: application in normal human physiology and thyroid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of 3-Iodothyronamine Intracellular Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of thyroid hormones is selectively inhibited by 3-iodothyronamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Spectrophotometric Determination of Iodothyronines
Introduction: The Importance of Accurate Iodothyronine Quantification
Iodothyronines, the thyroid hormones primarily represented by thyroxine (T4) and triiodothyronine (T3), are central to regulating metabolism, growth, and development. Their precise and reliable measurement is crucial in endocrinological research, clinical diagnostics, and for ensuring the quality of pharmaceutical products. While techniques such as high-performance liquid chromatography (HPLC) and immunoassays are commonly employed, spectrophotometry presents a viable alternative that is both cost-effective and accessible.[1][2] This method is particularly well-suited for quantifying iodothyronines in drug substances and formulated pharmaceutical products.
This application note provides a detailed protocol for a robust spectrophotometric method. The procedure is based on the chemical reaction of iodothyronines with sodium nitrite in an acidic environment, followed by a coupling reaction with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) to form a colored azo dye. The intensity of the resulting color, which is measured with a spectrophotometer, is directly proportional to the concentration of the iodothyronine.
The Scientific Principle: A Mechanistic View
The spectrophotometric analysis of iodothyronines in this protocol is achieved through a classic diazotization-coupling reaction.[3][4][5] This process involves a sequence of chemical reactions that ensure both specificity and reproducibility.
-
Step 1: Nitrosation/Diazotization In a highly acidic medium created by hydrochloric acid, sodium nitrite (NaNO2) is converted into nitrous acid (HNO2). The phenolic group of the iodothyronine molecule is then nitrosated by the nitrous acid.[4]
-
Step 2: Eliminating Excess Nitrous Acid To prevent interference with the subsequent coupling reaction, any unreacted nitrous acid is removed from the system. Sulfamic acid is used as a scavenger, converting the excess nitrous acid into nitrogen gas, water, and bisulfate ions.
-
Step 3: Azo Coupling The nitrosated iodothyronine then serves as a coupling agent with a chromogenic reagent, N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD). This reaction results in the formation of a stable and intensely colored azo compound.
-
Step 4: Spectrophotometric Analysis The azo dye produced has a characteristic maximum absorbance (λmax) in the visible spectrum. In accordance with the Beer-Lambert Law, the absorbance of the solution at this specific wavelength is directly proportional to the concentration of the iodothyronine, enabling precise quantification.[1]
The following diagram provides a visual representation of the logical workflow for this analytical method.
Caption: Workflow for Iodothyronine Quantification
Necessary Materials and Reagents
-
Instrumentation: A UV-Visible spectrophotometer (either single or double beam) equipped with 1 cm path length quartz or glass cuvettes.
-
Reference Standard: Pharmacopeial grade Levothyroxine sodium (T4) or Liothyronine sodium (T3).
-
Reagents:
-
Concentrated Hydrochloric Acid (HCl), analytical grade.
-
Sodium Nitrite (NaNO2), analytical grade.
-
Sulfamic Acid, analytical grade.
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD), analytical grade.
-
Methanol, HPLC grade.
-
Deionized or distilled water.
-
In-Depth Experimental Protocol
Preparation of Reagent Solutions
-
2 M Hydrochloric Acid: In a 100 mL volumetric flask, carefully add 17.2 mL of concentrated HCl to approximately 80 mL of deionized water. Allow the solution to cool to room temperature before filling to the mark with deionized water.
-
0.1% (w/v) Sodium Nitrite Solution: Dissolve 100 mg of NaNO2 in 100 mL of deionized water. This solution should be prepared fresh on a daily basis.
-
0.5% (w/v) Sulfamic Acid Solution: Dissolve 500 mg of sulfamic acid in 100 mL of deionized water.
-
0.1% (w/v) NEDD Solution: Dissolve 100 mg of NEDD in 100 mL of deionized water. This solution should be stored in a dark bottle and prepared fresh weekly.
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the iodothyronine reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small volume of methanol (e.g., 5-10 mL) and then dilute to the final volume with deionized water.
-
Working Standard Solutions: Create a series of working standards by performing serial dilutions of the stock solution with deionized water. The concentrations should be in a range of 1-10 µg/mL, or as determined by your specific validation experiments.
Sample Preparation
-
For Drug Substance: Prepare a stock solution of the drug substance following the same procedure used for the reference standard.
-
For Tablets: Weigh and finely powder a representative number of tablets. Transfer an amount of the powder equivalent to a known quantity of the iodothyronine into a volumetric flask. Add a suitable solvent, such as a methanol and water mixture, to dissolve the active ingredient. Use sonication if needed to ensure complete dissolution. Filter the solution to remove any insoluble excipients, and then dilute to the final concentration with deionized water.
Assay Procedure
-
Pipette 1.0 mL of each working standard solution and the sample solution into individual 10 mL volumetric flasks.
-
Add 1.0 mL of 2 M HCl to each flask.
-
Add 1.0 mL of 0.1% w/v sodium nitrite solution to each flask, mix thoroughly, and let it stand for 5 minutes at room temperature.
-
Add 1.0 mL of 0.5% w/v sulfamic acid solution to each flask, mix well, and allow it to stand for an additional 5 minutes to ensure the complete quenching of any excess nitrite.
-
Add 1.0 mL of 0.1% w/v NEDD solution to each flask, mix, and dilute to the 10 mL mark with deionized water.
-
Allow 15 minutes at room temperature for the color to fully develop.
-
Measure the absorbance of each solution at the predetermined λmax (typically around 550 nm, but should be confirmed by scanning a colored solution between 400-700 nm) against a reagent blank. The blank is prepared in the same manner, but with 1.0 mL of deionized water used in place of the standard or sample.
Data Analysis and Interpretation
Calibration Curve
Construct a graph by plotting the absorbance versus the concentration of the working standard solutions. A linear relationship should be observed. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient greater than 0.99 indicates good linearity.[6][7]
Sample Quantification
The concentration of the iodothyronine in the sample solution can be calculated using the linear regression equation:
Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
Remember to account for any dilution factors from the sample preparation to determine the final concentration in the original sample.
Sample Data Table
| Concentration (µg/mL) | Absorbance at λmax |
| Reagent Blank | 0.000 |
| Standard 1 | e.g., 0.125 |
| Standard 2 | e.g., 0.250 |
| Standard 3 | e.g., 0.375 |
| Standard 4 | e.g., 0.500 |
| Standard 5 | e.g., 0.625 |
| Sample | e.g., 0.432 |
Method Validation: Ensuring Trustworthiness
For this method to be considered reliable and robust, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8][9][10] Key validation parameters to consider include:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as excipients.[9] This can be assessed by analyzing a placebo formulation.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[7][8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.[8]
-
Accuracy: The closeness of the results obtained by the method to the true value, which can be determined through spike/recovery studies.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes both repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.[6][7]
Chemical Reaction Pathway
The diagram below illustrates the key chemical transformations that occur in this spectrophotometric method.
Caption: Reaction scheme for the formation of the colored azo dye.
Conclusion
The spectrophotometric method detailed in this application note offers a straightforward, rapid, and dependable approach for the quantification of iodothyronines. Its ease of use and cost-effectiveness make it a highly valuable tool for both research and quality control applications. To ensure the generation of accurate and precise data, it is essential that the method is properly validated.
References
- Gregorini A., Ruiz M. E., Volonte M G. A derivative UV spectrophotometric method for the determination of levothyroxine sodium in tablets. J. Anal. Chem. 2013, 68(6), 510-515.
- Bianchini, R., & M. Longo. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International Journal of Molecular Sciences, 22(21), 11537.
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Chemguide. (n.d.). Reactions of Diazonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of Bratton-Marshal reagent Principle. Retrieved from [Link]
- Covelli, I., Van Zyl, A., & Edelhoch, H. (1971). Spectrophotometric determination of monoiodotyrosine, diiodotyrosine, and thyroxine in iodoproteins. Analytical Biochemistry, 42(1), 82–90.
- Sulistyarti, H., Atikah, Fardiyah, Q., Febriyanti, S., & Asdauna. (2015). A Simple and Safe Spectrophotometric Method for Iodide Determination. Makara Journal of Science, 19(2), 43-48.
- Mol, J. A., & Visser, T. J. (1985). Reaction of the type III iodothyronine deiodinase with the affinity label N-bromoacetyl-triiodothyronine. Endocrinology, 117(1), 8–14.
- Elgailani, I. E. H. (2024). METHOD VALIDATION OF UV-VISIBLE SPECTROMETRY OF LEVOTHYROXINE SODIUM DRUGS. Revue Roumaine de Chimie, 69(11-12), 481-489.
-
Scribd. (n.d.). Bratton-Marshall Method for SMZ Analysis. Retrieved from [Link]
- Evtodienco, V., Mazur, E., Donici, E., et al. (2021). Validation of the spectrophotometric method for the dosing of some combined capsule. The Moldovan Medical Journal, 64(4), 48-55.
-
JayChem. (2024, February 4). Reactions of Phenols, Diazotization and Coupling Reactions Chemistry Unit 2 [Video]. YouTube. [Link]
- Al-Sabakha, B., & Obaydo, R. (2023). Utilization of the FTIR spectroscopic method for the quantitative determination of the narrow therapeutic index levothyroxine sodium in pharmaceutical tablets. Pharmacia, 70(4), 1033-1041.
- Krzek, J., & Stolarczyk, M. (2001). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. Acta Poloniae Pharmaceutica, 58(6), 421–426.
- Surks, M. I., Schadlow, A. R., Stock, J. M., & Oppenheimer, J. H. (1973). Determination of iodothyronine absorption and conversion of L-thyroxine (T 4 ) to L-triiodothyronine (T 3 ) using turnover rate techniques.
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
- Tallam, A. K. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Online Journal of Pharmacology & Pharmacokinetics, 4(1).
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- El-Ghaffar, M. A., & El-Zeiny, M. B. (1995). Spectrophotometric Determination of Thyroxine Sodium with p-Benzoquinone. Analytical Letters, 28(7), 1279-1288.
- Reddy, C. S., & Kumar, A. (2010). Spectrophotometric method for the determination of iodate using methylene blue as a chromogenic reagent. Journal of the Indian Chemical Society, 87(1), 117-121.
- Wang, Y., et al. (2018). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy. Molecules, 23(11), 2826.
- Preethi, G., Prasad, M. S., Prachet, P., & Rao, N. R. (2023). Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review. Asian Journal of Pharmaceutical Analysis, 13(4), 229-234.
- Othman, N., & Hussein, A. M. (2018). Determination of Thyroxine by Spectrophotometric and High Performance Liquid Chromatographic Methods. International Journal of Research and Review, 11(1), 30-38.
-
ResearchGate. (n.d.). Bratton-Marshall reaction for primary aminobenzophenones. Retrieved from [Link]
- Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Google Patents. (n.d.). US2812321A - Process for diazotization and coupling.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of 3'-Monoiodothyronine (3'-T1) using a Competitive Enzyme Immunoassay
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development.[1][2] The primary hormones released by the thyroid gland are thyroxine (T4) and triiodothyronine (T3).[1] The metabolic activation and inactivation of these hormones are tightly controlled by a family of enzymes called deiodinases, which selectively remove iodine atoms from the thyronine structure.[3][4][5][6] 3'-Monoiodothyronine (3'-T1), a metabolite of T3, is formed through the action of these deiodinases. While historically considered an inactive byproduct, emerging research suggests that thyroid hormone metabolites like 3'-T1 may possess unique biological activities and serve as important markers in various physiological and pathological states.[7]
Accurate quantification of 3'-T1 is essential for advancing our understanding of thyroid hormone metabolism and its potential role in health and disease. The Enzyme Immunoassay (EIA), also known as an Enzyme-Linked Immunosorbent Assay (ELISA), offers a highly sensitive and specific method for this purpose.[8] This application note provides a detailed protocol for the quantitative determination of 3'-T1 in biological samples using a competitive EIA format.
Principle of the Assay
This assay is a competitive enzyme immunoassay designed for the quantification of small molecules like 3'-T1.[9] The core principle relies on the competition between 3'-T1 present in the sample and a fixed amount of 3'-T1 conjugated to an enzyme, typically Horseradish Peroxidase (HRP), for a limited number of binding sites on a specific anti-3'-T1 antibody.
The antibody is immobilized onto the surface of a 96-well microplate. When the sample and the enzyme conjugate are added to the wells, they compete to bind to the antibody. The amount of enzyme-conjugated 3'-T1 that binds to the antibody is inversely proportional to the concentration of 3'-T1 in the sample. After an incubation period, unbound components are washed away. A chromogenic substrate, 3,3',5,5'-Tetramethylbenzidine (TMB), is then added.[10] The HRP enzyme catalyzes the conversion of TMB into a colored product.[11][12] The reaction is stopped by the addition of an acid, which changes the color from blue to yellow. The intensity of the yellow color, measured by absorbance at 450 nm, is inversely proportional to the concentration of 3'-T1 in the original sample. A standard curve is generated using known concentrations of 3'-T1, from which the concentration in unknown samples can be determined.[8][9]
Caption: Competitive EIA principle for 3'-T1 detection.
Materials and Reagents
Materials
-
High-binding 96-well microplates
-
Calibrated single and multichannel pipettes and disposable tips
-
Reagent reservoirs
-
Microplate shaker
-
Microplate washer (optional)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Absorbent paper towels
Reagents
-
Anti-3'-T1 Antibody (Capture Antibody): Specific for 3'-Monoiodothyronine.
-
3'-T1-HRP Conjugate: 3'-Monoiodothyronine conjugated to Horseradish Peroxidase.
-
3'-T1 Standard: Purified 3'-Monoiodothyronine of known concentration.
-
Coating Buffer: Carbonate-Bicarbonate buffer (100 mM, pH 9.6).
-
Wash Buffer (20X): Typically a Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) solution with 0.05% Tween-20. Dilute to 1X with deionized water before use.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in 1X Wash Buffer. The choice of blocking buffer is critical and may require optimization to achieve the best signal-to-noise ratio.[13][14]
-
Assay Diluent: Often the same as the Blocking Buffer, used for diluting standards and samples.
-
TMB Substrate Solution: A solution containing 3,3',5,5'-tetramethylbenzidine and hydrogen peroxide.[10]
-
Stop Solution: 1 M Sulfuric Acid (H₂SO₄) or 1 M Hydrochloric Acid (HCl).
Assay Protocol
I. Plate Preparation (Coating and Blocking)
-
Antibody Coating: Dilute the Anti-3'-T1 antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted antibody to each well of the 96-well microplate.[15]
-
Incubation: Seal the plate and incubate overnight at 4°C.[16][17]
-
Expert Insight: Overnight incubation at 4°C allows for efficient and uniform passive adsorption of the antibody to the polystyrene surface, maximizing the binding capacity of the plate.
-
-
Washing: Aspirate the coating solution from the wells. Wash the plate 3 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[16]
-
Blocking: Add 200 µL of Blocking Buffer to each well to saturate any remaining non-specific binding sites on the plastic surface.[14][15]
-
Incubation: Seal the plate and incubate for 1-2 hours at room temperature (RT) on a microplate shaker.[15]
-
Final Wash: Aspirate the blocking buffer. The plate is now ready for the assay. If not used immediately, plates can be dried and stored with a desiccant at 4°C for future use.
II. Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[18] Prepare serial dilutions of the 3'-T1 Standard in Assay Diluent to generate a standard curve (e.g., ranging from 0.1 ng/mL to 10 ng/mL). Prepare a zero standard (0 ng/mL) which will serve as the maximum binding (B₀) control.
-
Sample Addition: Add 50 µL of each standard, control, and unknown sample to the appropriate wells in duplicate or triplicate.
-
Competitive Reaction: Add 50 µL of the diluted 3'-T1-HRP conjugate to every well.
-
Expert Insight: The simultaneous addition of the sample and the HRP-conjugate initiates the competitive binding reaction. The ratio of sample volume to conjugate volume can be optimized to modulate assay sensitivity.
-
-
Incubation: Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.[19][20]
-
Washing: Aspirate the liquid from all wells. Wash the plate 5 times with 300 µL of 1X Wash Buffer per well. Ensure a thorough wash to minimize background signal.[21]
III. Detection and Measurement
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.[10]
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.[10][20] Monitor the color development; the zero standard (B₀) wells should turn dark blue, while the highest standard wells should show little to no color change.
-
Expert Insight: The TMB reaction is time-sensitive. The incubation time should be consistent across all assays to ensure reproducibility. The reaction proceeds as HRP oxidizes TMB in the presence of hydrogen peroxide, forming a blue product.[11]
-
-
Stop Reaction: Stop the enzyme reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.[11]
-
Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
Calculate Mean Absorbance
Calculate the average absorbance value for each set of duplicate or triplicate standards, controls, and samples.
Generate the Standard Curve
The relationship between concentration and absorbance in a competitive EIA is typically non-linear and follows a sigmoidal curve. A four-parameter logistic (4PL) curve fit is the recommended model for analyzing this data.[22][23]
-
Plot the mean absorbance (Y-axis) against the corresponding 3'-T1 concentration (X-axis) for all standards.
-
Use a suitable software package to fit the data to a 4PL regression model.[24] The equation is generally of the form: y = D + (A - D) / (1 + (x / C)^B) Where A is the minimum asymptote, D is the maximum asymptote, C is the inflection point (EC₅₀), and B is the Hill's slope.
Calculate Sample Concentrations
Interpolate the 3'-T1 concentration of the unknown samples from the standard curve using their mean absorbance values. Account for any dilution factors used during sample preparation.
Example Data
| Standard Conc. (ng/mL) | Mean OD 450nm |
| 0 (B₀) | 2.150 |
| 0.1 | 1.825 |
| 0.5 | 1.150 |
| 1.0 | 0.780 |
| 2.5 | 0.410 |
| 5.0 | 0.225 |
| 10.0 | 0.130 |
| Sample A | 0.950 |
| Sample B | 0.550 |
Using the standard curve generated from this data, the concentration of Sample A and Sample B can be accurately determined.
Assay Performance and Quality Control
-
Standard Curve: The coefficient of determination (R²) for the 4PL fit should be ≥ 0.99.
-
Precision: Intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CV%) should be <15%.
-
Spike and Recovery: To assess matrix effects, known amounts of 3'-T1 should be spiked into representative samples. Recovery should typically be within 80-120%.
-
Controls: Include positive and negative controls in each assay run to monitor assay performance and consistency.
Caption: Summary of the 3'-T1 competitive EIA workflow.
References
-
Wikipedia. (n.d.). Thyroid hormones. Retrieved from [Link]
-
Gereben, B., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 948-959. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Understanding the Principles of ELISA in Immunoassay. Retrieved from [Link]
-
Synaptic Systems. (n.d.). Standard protocol for ELISA. Retrieved from [Link]
-
Hoefig, C. S., et al. (2019). 3-Iodothyronamine—A Thyroid Hormone Metabolite With Distinct Target Profiles and Mode of Action. Endocrine Reviews, 40(2), 597-630. Retrieved from [Link]
-
Gereben, B. (2017, January 1). Metabolism of Thyroid Hormone. Endotext [Internet]. Retrieved from [Link]
-
MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods. Assay Guidance Manual. Retrieved from [Link]
-
Gereben, B., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). What is Triiodothyronine (T3)?. Retrieved from [Link]
-
Med Vids. (2025, May 8). T3 entry into Brain | Triiodothyronine Role in Neurons. YouTube. Retrieved from [Link]
-
Antibodies.com. (2024, April 6). ELISA Protocols. Retrieved from [Link]
-
Bianco, A. C. (2021). Deiodinases and the Metabolic Code for Thyroid Hormone Action. Endocrine Reviews, 42(4), 421-446. Retrieved from [Link]
-
Surmodics IVD. (n.d.). ELISA Blocking Reagents / Blocking Buffers. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual T3 (Triiodothyronine) ELISA Kit. Retrieved from [Link]
-
MyAssays. (2021, March 2). ELISA Analysis in Excel with 4PL. YouTube. Retrieved from [Link]
-
Diagnopal. (2023, September 14). ELISA Coating and Blocking Protocol and Tips. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Enzyme-Substrate Reaction in ELISA. Retrieved from [Link]
-
UKEssays. (2017, June 6). Enzyme Immunoassay Principle. Retrieved from [Link]
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]
-
ResearchGate. (2025, February 18). A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA. Retrieved from [Link]
-
Harrand, R. (2023, August 10). ELISA Analysis in Python. Medium. Retrieved from [Link]
-
Boster Bio. (n.d.). ELISA Blocking Optimization. Retrieved from [Link]
-
Elabscience. (n.d.). fT3 (Free Triiodothyronine) ELISA Kit. Retrieved from [Link]
-
Lorne Laboratories UK. (2015, March 5). What is enzyme immunoassay, and how does it work?. Retrieved from [Link]
-
Ubio Biotechnology Systems Pvt Ltd. (n.d.). T3 Triiodothyronine ELISA Kit. Retrieved from [Link]
-
PBL Assay Science. (n.d.). ELISA Data Analysis With Four-Parameter Curve Fit. Retrieved from [Link]
Sources
- 1. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. e-enm.org [e-enm.org]
- 6. Deiodinases and the Metabolic Code for Thyroid Hormone Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pblassaysci.com [pblassaysci.com]
- 9. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
- 14. bosterbio.com [bosterbio.com]
- 15. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 16. sysy.com [sysy.com]
- 17. ELISA Protocols | Antibodies.com [antibodies.com]
- 18. ubio.in [ubio.in]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 23. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 24. medium.com [medium.com]
Application Notes and Protocols for the Solid-Phase Extraction of 3'-Monoiodothyronine
Introduction: The Analytical Challenge of 3'-Monoiodothyronine
3'-Monoiodothyronine (3'-T1) is a metabolite of thyroid hormones, and its accurate quantification in biological matrices is of growing interest in endocrinology and drug development research. As a key analyte, understanding its physiological and pathological roles requires robust and reliable analytical methods. However, the inherent complexity of biological samples, such as serum and plasma, presents a significant challenge to sensitive and selective analysis. These matrices contain a high abundance of proteins, lipids, salts, and other endogenous substances that can interfere with downstream analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest from complex sample matrices.[1] This application note provides a detailed guide to developing and implementing a robust SPE protocol for the purification of 3'-Monoiodothyronine, with a focus on leveraging mixed-mode SPE for superior cleanup and recovery.
Physicochemical Properties of 3'-Monoiodothyronine (3'-T1)
A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective SPE method. 3'-T1, like other thyroid hormones, possesses a unique combination of functional groups that dictate its behavior in different solvent and pH environments.
| Property | Value | Significance for SPE Method Development |
| Molecular Weight | 399.18 g/mol [2] | Influences diffusion and interaction with the sorbent. |
| Structure | Zwitterionic at physiological pH | Possesses both a positively charged amino group and a negatively charged carboxylic acid group, as well as a phenolic hydroxyl group. This allows for manipulation of its net charge through pH adjustment, which is key for ion-exchange chromatography. |
| pKa Values (estimated) | Carboxylic Acid: ~2-3, Amino Group: ~9-10, Phenolic Hydroxyl: ~7-8 | These values are critical for determining the pH at which 3'-T1 will be charged or neutral, enabling its retention and elution from ion-exchange sorbents.[3] |
| Solubility | Sparingly soluble in aqueous buffers, soluble in organic solvents like DMSO.[4] | Sample pretreatment may require the use of organic solvents to ensure the analyte is fully dissolved before loading onto the SPE cartridge. |
| Stability | Can adhere to plastic surfaces. Best stored at -20°C.[5] | The use of low-binding labware and the addition of stabilizers or organic solvents to the reconstitution solution can mitigate non-specific binding and degradation.[6] |
Principles of Mixed-Mode Solid-Phase Extraction for 3'-T1 Purification
While traditional reversed-phase SPE can provide a degree of purification, the zwitterionic nature of 3'-T1 makes it an ideal candidate for a more selective approach: mixed-mode solid-phase extraction .[7] This technique utilizes a sorbent that has both reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities. For 3'-T1, a mixed-mode sorbent with both a reversed-phase backbone (e.g., C8 or a polymeric resin) and a strong anion-exchange group (e.g., a quaternary ammonium salt) is highly effective.
The advantage of this dual retention mechanism is the ability to perform a more rigorous wash step.[7] Interferences that are hydrophobic but not anionic, or anionic but not hydrophobic, can be washed away while 3'-T1 is retained by both mechanisms. This results in a much cleaner final eluate, which is crucial for sensitive LC-MS analysis.
The Retention Mechanism of 3'-T1 on a Mixed-Mode Anion Exchange Sorbent
The retention and elution of 3'-T1 on a mixed-mode anion exchange sorbent is a pH-dependent process that leverages the molecule's zwitterionic character.
Detailed Protocol for 3'-Monoiodothyronine Purification from Serum/Plasma
This protocol is a comprehensive guide for the extraction of 3'-T1 from serum or plasma using a mixed-mode strong anion exchange SPE cartridge. It is based on established methods for the analysis of thyroid hormone metabolites.[6][8]
Materials and Reagents
-
SPE Cartridge: Mixed-mode strong anion exchange with a reversed-phase backbone (e.g., Waters Oasis MAX, Agilent Bond Elut Plexa PAX, Phenomenex Strata-X-A).
-
Sample: Serum or plasma.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Hydroxide (concentrated)
-
Formic Acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Internal Standard (e.g., ¹³C₆-labeled 3'-T1)
-
Experimental Workflow
Step-by-Step Methodology
-
Sample Pre-treatment:
-
To 200 µL of serum or plasma, add the internal standard.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.[9]
-
Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the cartridge at a slow, consistent flow rate (e.g., 1-2 drops/second).
-
Wash 1 (Removal of Hydrophilic Interferences): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water. This ensures that the phenolic hydroxyl group of 3'-T1 is deprotonated and retained on the anion exchanger, while washing away neutral and basic hydrophilic interferences.
-
Wash 2 (Removal of Hydrophobic Interferences): Wash the cartridge with 1 mL of methanol. This will remove non-polar interferences that are retained by the reversed-phase mechanism but not by the ion-exchange mechanism.
-
Elution: Elute the 3'-T1 with 1 mL of 2% formic acid in methanol. The acidic conditions neutralize the phenolate group, disrupting the ion-exchange retention, and the organic solvent overcomes the reversed-phase retention.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Troubleshooting Common SPE Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Analyte Breakthrough During Loading: Sample solvent is too strong (too much organic). | Ensure the sample is diluted sufficiently with an aqueous solution before loading. |
| Premature Elution During Washing: Wash solvent is too strong. | For the organic wash step, ensure the pH is still basic to maintain the ionic interaction. If recovery is still low, reduce the percentage of organic in the wash solvent. | |
| Incomplete Elution: Elution solvent is too weak or the wrong pH. | Ensure the elution solvent is sufficiently acidic to neutralize the phenolate group. Increase the percentage of organic solvent or use a stronger organic solvent. | |
| Poor Reproducibility | Inconsistent Flow Rates: Variable flow rates during loading, washing, or elution. | Use a vacuum manifold with a flow control valve or an automated SPE system to ensure consistent flow rates. |
| Sorbent Bed Drying Out: The sorbent bed was allowed to dry before sample loading. | Re-condition and re-equilibrate the cartridge. Ensure a small amount of solvent remains above the sorbent bed before loading the sample. | |
| High Matrix Effects in LC-MS/MS | Insufficient Washing: Wash steps are not effectively removing interfering compounds. | Increase the volume or strength of the wash solutions. Consider adding a second, different organic wash step (e.g., with isopropanol). |
| Co-elution of Phospholipids: Common in plasma/serum samples. | The mixed-mode protocol with a strong organic wash is generally effective at removing phospholipids. If issues persist, consider a phospholipid removal plate or a specific phospholipid wash step. |
Conclusion
This application note provides a comprehensive framework for the purification of 3'-Monoiodothyronine from biological matrices using mixed-mode solid-phase extraction. By understanding the physicochemical properties of 3'-T1 and leveraging the dual retention mechanism of mixed-mode SPE, researchers can achieve high recovery and excellent sample cleanup. This robust protocol is a critical first step in obtaining accurate and reliable quantitative data for this important thyroid hormone metabolite, ultimately advancing research in endocrinology and drug development.
References
-
Pirola, L., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 87. [Link]
-
Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link]
-
Saravana, R., et al. (2025). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. Analytica Chimica Acta, 1307, 340015. [Link]
- Piraud, M., et al. (2005). Ion-exchange chromatography of zwitterionic compounds on a silica-based stationary phase.
-
Wilson, B. D., & Gent, W. L. (1985). Effects of pH and ionic strength on the binding of L-tri-iodothyronine to the solubilized nuclear receptor. The Biochemical journal, 232(3), 663–667. [Link]
-
Biotage. (n.d.). Extraction of thyroid hormones T3, rT3 and T4 from serum using EVOLUTE® EXPRESS AX. Retrieved from [Link]
-
Patel, M., et al. (2025). Development of a novel thyroid hormone profiling method using liquid chromatography tandem mass spectrometry. Endocrine Abstracts, 94, A522. [Link]
-
AlBathish, M., et al. (2025). A Comparative pH-Dissolution Profile Analysis of Selected Commercial Levothyroxine Formulations in Lebanon Using Anion-Exchange HPLC Method: Implication on Interchangeability. Advances in Pharmacological and Pharmaceutical Sciences, 2025, 5515588. [Link]
-
Chopra, I. J., & Solomon, D. H. (1979). Thyroid hormone kinetics: improved method for quantitative separation and measurement of the various radioiodothyronine injection. The Journal of clinical endocrinology and metabolism, 49(3), 485–492. [Link]
-
Wikipedia. (2023, June 16). 3'-Monoiodothyronine. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Bianco, A. C., et al. (2017, January 1). Metabolism of Thyroid Hormone. Endotext. Retrieved from [Link]
-
Santini, F., et al. (2008). Stability of thyroid hormones during continuous infusion. Thyroid, 18(6), 675-679. [Link]
- Papanastasiou-Diamandi, A., et al. (2001). Rapid HPLC analysis of thyroid gland hormones tri-iodothyronine (T-3) and thyroxine (T-4) in human biological fluids after SPE.
-
Wang, Y., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A, 1185(1), 48-56. [Link]
-
Hawach Scientific. (2023, September 18). How to Solve the Common Faults of SPE Cartridge. Retrieved from [Link]
-
Catalyst University. (2014, August 24). Biochemistry | Thyroid Hormones [Video]. YouTube. [Link]
-
Jayathilaka, P. B., & Kottegoda, N. (2024). Modelling the pH dependent retention and competitive adsorption of charged and ionizable solutes in mixed-mode and reversed-phase liquid chromatography. Journal of Chromatography A, 1730, 465058. [Link]
-
Misak, A., & Kiss, G. (2010). Typical functional groups of proteins and their pKa values (Hermanson, 1996). ResearchGate. Retrieved from [Link]
-
De Ruyck, J., et al. (2021). Molecular Basis for the Remarkably Different Gas-Phase Behavior of Deprotonated Thyroid Hormones Triiodothyronine (T3) and Reverse Triiodothyronine (rT3): A Clue for Their Discrimination? Journal of the American Society for Mass Spectrometry, 32(12), 2769–2777. [Link]
-
Thayer, J. R., et al. (2005). Control of oligonucleotide retention on a pH-stabilized strong anion exchange column. Analytical biochemistry, 338(1), 39–47. [Link]
-
PubChem. (n.d.). Thyroxine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
A Reddit user. (2023, February 8). do we have to know the PKAs of functional groups like ketone, alkene, water, hydronium, etc? [Online forum post]. Reddit. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. reddit.com [reddit.com]
- 4. agilent.com [agilent.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Effects of pH and ionic strength on the binding of L-tri-iodothyronine to the solubilized nuclear receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing LC-MS/MS Sensitivity for 3'-Monoiodothyronine (3'-T1) Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 3'-Monoiodothyronine (3'-T1). This guide is designed for researchers, scientists, and drug development professionals who are facing the analytical challenges associated with the quantification of this low-abundance thyroid hormone metabolite. The inherent difficulties in detecting 3'-T1, such as its low physiological concentrations and its presence in complex biological matrices, demand a robust and highly sensitive analytical method.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common obstacles and significantly improve the sensitivity and reliability of your LC-MS/MS assay.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing a logical path from problem to solution.
Q1: My 3'-T1 signal is extremely low or undetectable. What are the primary areas to investigate?
A: An insufficient signal for 3'-T1 is the most common challenge and typically stems from one of three areas: sample preparation, ionization efficiency, or instrument parameters. A systematic approach is crucial for identifying the bottleneck.
-
Probable Cause 1: Inefficient Sample Extraction and Cleanup. 3'-T1 is often present at picogram-per-milliliter levels in biological samples like serum.[3] A generic sample preparation protocol is rarely sufficient. Matrix components such as proteins and phospholipids can co-extract with the analyte, causing significant ion suppression in the mass spectrometer's electrospray source.[4]
-
Solution: Implement a multi-step sample preparation strategy. Start with protein precipitation (e.g., with acetonitrile or methanol) to remove the bulk of proteins.[3][5] Follow this with a targeted Solid-Phase Extraction (SPE) step. Anionic exchanger SPE cartridges have proven effective for isolating thyroid hormones.[6][7] This dual cleanup approach is critical for reducing matrix effects and concentrating the analyte.
-
-
Probable Cause 2: Poor Ionization Efficiency. 3'-T1, like other thyroid hormones, contains phenolic hydroxyl and amino groups but may not ionize efficiently in its native form, especially at low concentrations.
-
Solution: Chemical Derivatization. This is the most impactful strategy for boosting sensitivity. Derivatizing 3'-T1 with a reagent like Dansyl Chloride introduces a readily ionizable group (a tertiary amine) into the molecule. This modification dramatically improves the compound's response in positive mode electrospray ionization (ESI) and can increase sensitivity by more than tenfold.[6] This technique also shifts the precursor and product ion masses, moving your analyte out of the low-mass region where chemical noise is often highest.
-
-
Probable Cause 3: Suboptimal LC-MS/MS Parameters. Default instrument settings are not optimized for trace-level analysis. Every parameter, from the mobile phase composition to the collision energy, must be fine-tuned for your specific analyte.
-
Solution: Systematically optimize all relevant parameters. This includes the ESI source conditions (capillary voltage, gas flows, temperature) and the compound-specific parameters (precursor/product ion selection, collision energy, and lens voltages).[2][8] Always use a stable isotope-labeled internal standard for 3'-T1 to normalize for any signal fluctuations.
-
Troubleshooting Workflow for Low Signal
Below is a logical workflow to diagnose and resolve low sensitivity issues.
Caption: A decision tree for troubleshooting low 3'-T1 signal.
Q2: I'm seeing significant signal variability between replicate injections. What's causing this instability?
A: Signal instability is almost always rooted in either matrix effects or issues with the LC system.
-
Probable Cause 1: Unresolved Matrix Effects. Even with good cleanup, residual matrix components can co-elute with your analyte, causing inconsistent ion suppression or enhancement from one sample to the next.[9] The composition of the matrix can vary slightly even between aliquots of the same pooled sample.
-
Solution:
-
Improve Chromatographic Separation: Lengthen your gradient or try a different column chemistry (e.g., a polar C18) to better separate 3'-T1 from interfering compounds.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS for 3'-T1 will have nearly identical chemical properties and chromatographic retention time. It will therefore experience the same degree of ion suppression or enhancement as the native analyte, allowing for reliable normalization and yielding precise results.[6][10]
-
-
-
Probable Cause 2: LC System Issues. Inconsistent pump performance, pressure fluctuations, or a partially clogged column can lead to shifting retention times and variable peak shapes, which directly impacts signal intensity.
-
Solution: Perform routine LC system maintenance. Check for leaks, flush the pumps, and ensure your mobile phases are fresh and properly degassed. If retention times are shifting, consider using a guard column or replacing the analytical column.
-
Q3: How do I confirm that the peak I'm seeing is actually 3'-T1 and not an isomer?
A: This is a critical aspect of method validation, as isomers like 3-Monoiodothyronine (3-T1) can be present and have the same precursor mass.
-
Solution 1: Chromatographic Separation. Your LC method must be able to baseline-resolve 3'-T1 from its key isomers. This requires careful optimization of the column and mobile phase gradient. Developing the method with individual standards of each isomer is essential to confirm their respective retention times.
-
Solution 2: Multiple Reaction Monitoring (MRM) Ratio. Use at least two specific and sensitive MRM transitions for 3'-T1. The ratio of the quantifier transition to the qualifier transition should be constant across all your standards and samples. A significant deviation in this ion ratio in a sample peak compared to a standard indicates the presence of an interference.[4][11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation strategy for 3'-T1 from serum or plasma?
A: A multi-modal strategy combining protein precipitation (PPT) with Solid-Phase Extraction (SPE) is considered the gold standard for achieving the low detection limits required for 3'-T1.[3][6][7]
-
Protein Precipitation (PPT): This initial step removes the majority of proteins, which would otherwise clog the SPE column and the LC system. A common method is to add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of serum.[5]
-
Solid-Phase Extraction (SPE): After PPT, the supernatant is subjected to SPE for further cleanup and concentration. For thyroid hormones, which are zwitterionic, a mixed-mode sorbent that has both reversed-phase and ion-exchange properties is highly effective. Alternatively, an anion exchange mechanism can be used to retain the phenolic hydroxyl group.[6][7][12] This step is crucial for removing salts and phospholipids that cause severe ion suppression.
Overall Sample Preparation and Analysis Workflow
Caption: A comprehensive workflow for 3'-T1 analysis.
Q2: Should I use chemical derivatization? What are the pros and cons?
A: For trace-level quantification of 3'-T1, the answer is almost certainly yes . The benefits in sensitivity far outweigh the additional sample preparation time.
Mechanism of Action: Derivatization with Dansyl Chloride targets the primary amino group on the alanine side chain of 3'-T1.[13] This adds a dansyl moiety, which has a tertiary amine that is very easily protonated in the ESI source, leading to a much more intense [M+H]⁺ ion.
| Feature | Underivatized 3'-T1 | Dansylated 3'-T1 | Rationale & Benefit |
| Primary Ionization Mode | Negative or Positive ESI | Positive ESI | Dansyl group provides a permanent positive charge, significantly enhancing ionization efficiency.[6] |
| Relative Sensitivity | Low (1x) | Very High (>10x) | Improved ionization leads to a dramatic increase in signal-to-noise ratio.[6] |
| Precursor Ion (m/z) | ~398 [M-H]⁻ | ~632 [M+H]⁺ | Shifts the analyte to a higher, cleaner mass range, avoiding background interferences. |
| Sample Prep Complexity | Simpler | Adds ~60-90 min | The significant sensitivity gain justifies the extra step for low-concentration samples. |
Cons:
-
Additional Sample Prep Step: Derivatization adds time and potential for variability if not performed carefully.
-
Reagent Purity: The derivatizing agent must be high purity to avoid introducing interferences.
-
Reaction Optimization: The reaction conditions (pH, temperature, time) must be optimized and controlled to ensure complete and reproducible derivatization.
Q3: How do I optimize my mass spectrometer settings for maximum 3'-T1 sensitivity?
A: Mass spectrometer optimization should be done systematically using a neat solution of your derivatized 3'-T1 standard infused directly into the source.
-
Select the Precursor Ion: For dansylated 3'-T1, this will be the [M+H]⁺ ion. Infuse the standard and find the most intense peak in the Q1 scan.
-
Optimize Fragmentation (Collision Energy): Perform a product ion scan on your selected precursor. Vary the collision energy (CE) in steps (e.g., 5-50 eV) to find the voltage that produces the most intense and stable fragment ions. Select the two most abundant and specific fragments for your quantifier and qualifier MRM transitions.
-
Optimize Source Parameters: While infusing the standard and monitoring your primary MRM transition, adjust the following parameters to maximize the signal:
-
Capillary/Sprayer Voltage: Adjust for a stable spray and maximum intensity. Too high a voltage can cause discharge and instability.[14]
-
Drying Gas Temperature & Flow: These parameters affect desolvation. Optimize for the best signal without causing thermal degradation of the analyte.
-
Nebulizer Gas Pressure: This affects droplet size. Higher pressure generally creates smaller droplets, which aids in desolvation and can improve sensitivity.[14]
-
A Design of Experiments (DoE) approach can be highly effective for optimizing multiple source parameters simultaneously.[8]
Part 3: Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 3'-T1 from Human Serum
This protocol is adapted from methodologies demonstrated to achieve high recovery for thyroid hormones from complex matrices.[7][15]
Materials:
-
Anion Exchange SPE Cartridges (e.g., Evolute Express AX, 30mg)
-
Serum sample, thawed on ice
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Hydroxide
-
Deionized Water
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of serum, add 1.5 mL of ice-cold acetonitrile containing your SIL-internal standard. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
-
Column Conditioning: Place SPE cartridges on the manifold. Condition sequentially with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge. Apply a slow, steady flow rate (~1 mL/min) using gentle vacuum.
-
Washing: Wash the cartridge sequentially with:
-
1 mL of deionized water to remove salts.
-
1 mL of methanol to remove non-polar interferences.
-
-
Elution: Dry the cartridge under high vacuum for 5 minutes. Elute the analytes with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.
Protocol 2: Dansyl Chloride Derivatization for Sensitivity Enhancement
This protocol is based on established methods for dansylating thyroid hormones to improve ESI-MS/MS response.[6][16]
Materials:
-
Dried sample extract from SPE protocol
-
Dansyl Chloride solution (1 mg/mL in acetone)
-
Sodium Bicarbonate buffer (100 mM, pH 9.5)
-
Acetonitrile (LC-MS Grade)
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in 100 µL of the sodium bicarbonate buffer.
-
Reagent Addition: Add 100 µL of the Dansyl Chloride solution. Vortex briefly.
-
Incubation: Incubate the mixture in a heating block at 60°C for 30 minutes.
-
Quenching (Optional but Recommended): Add 10 µL of a quenching agent like formic acid to stop the reaction.
-
Final Preparation: Evaporate the sample to dryness under nitrogen. Reconstitute in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.
References
-
Soukup, J., et al. (2025). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
Hoofnagle, A. N., et al. (2011). Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. NIH Public Access. Available at: [Link]
-
Renner, K., et al. (2015). Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. Neuroendocrinology. Available at: [Link]
-
Yamada, T., et al. (2013). Sensitive Analysis of Triiodothyronine in Serum by One-Step Multiple Methylations Followed by LC/ESI-MS/MS. ResearchGate. Available at: [Link]
-
Bárez-López, S., et al. (2021). Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain. PubMed Central. Available at: [Link]
-
Tomer, N., et al. (2023). Optimized Mass Spectrometry Detection of Thyroid Hormones and Polar Metabolites in Rodent Cerebrospinal Fluid. bioRxiv. Available at: [Link]
-
Taylor, A., et al. (2024). Development of a novel thyroid hormone profiling method using liquid chromatography tandem mass spectrometry. Endocrine Abstracts. Available at: [Link]
-
Wang, R., et al. (2011). Differentiation of monoiodothyronines using electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Deprez, S., et al. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Wiley Online Library. Available at: [Link]
-
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
-
Carling, R. S., et al. (2018). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PubMed Central. Available at: [Link]
-
Bongiovanni, R., et al. (1984). HPLC Measurement of Dansyl-Thyroxine in Femtomole Range. ResearchGate. Available at: [Link]
-
Wójcik, A., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
-
Akyildiz, İ. E. (2022). Response to "Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?". ResearchGate. Available at: [Link]
-
Krynitsky, A. J., et al. (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin. PubMed. Available at: [Link]
-
NTNU Open. (2017). LC-MS/MS Analysis of Thyroid Hormones in Blood Serum. Available at: [Link]
-
Synapse. (2024). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]
-
BioPharm International. (2017). Mass Spectrometry Measures Up to Analytical Challenges. Available at: [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
ResearchGate. (2011). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. Available at: [Link]
-
National Institutes of Health. (2009). Serum biomarker profiling by solid-phase extraction with particle-embedded micro tips and matrix-assisted laser desorption/ionization mass spectrometry. Available at: [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Zhang, Z. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Mass Spectrometry. Available at: [Link]
-
CASSS. Analytical Mass Spectrometry Challenges with New Modalities, Charge Detection MS. Available at: [Link]
-
Waters Corporation. (2020). Online Solid Phase Extraction and LC/MS Analysis of Thyroid Hormones in Human Serum. Available at: [Link]
-
MDPI. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Available at: [Link]
-
LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
-
Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available at: [Link]
-
AZoLifeSciences. (2022). Current Challenges in Mass Spectrometry Instruments. Available at: [Link]
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. PubMed. Available at: [Link]
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. Available at: [Link]
-
ResearchGate. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3. Available at: [Link]
-
Pappa, H. P., et al. (2004). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. PubMed. Available at: [Link]
-
Tai, S. S., et al. (2004). Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 10. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation of monoiodothyronines using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3'-Monoiodothyronine (3'-T1) Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of 3'-Monoiodothyronine (3'-T1) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 3'-T1 quantification in biological matrices. As a low-abundance, endogenous analyte, 3'-T1 analysis is particularly susceptible to matrix effects, which can significantly compromise data quality. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you develop and validate robust and reliable analytical methods.
Understanding Matrix Effects in 3'-T1 Analysis
Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix. In the context of 3'-T1 analysis from biological samples like serum or plasma, these interfering substances can include phospholipids, salts, and other endogenous molecules. The consequence is either ion suppression or enhancement, leading to inaccurate and imprecise quantification. The primary goal of a robust bioanalytical method is to minimize or control these effects to ensure the integrity of the results.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of 3'-T1, providing potential causes and actionable solutions.
Issue 1: Poor Sensitivity and Low Signal Intensity for 3'-T1
Plausible Causes:
-
Significant Ion Suppression: Co-eluting matrix components, particularly phospholipids, are competing with 3'-T1 for ionization in the MS source.
-
Suboptimal Sample Preparation: Inefficient extraction of 3'-T1 or insufficient removal of interfering matrix components.
-
Inefficient Ionization: The electrospray ionization (ESI) source parameters are not optimized for 3'-T1.
-
Adduct Formation: The 3'-T1 signal may be distributed among various adducts (e.g., sodium, potassium), reducing the intensity of the primary protonated or deprotonated molecule.[1]
Solutions:
-
Optimize Sample Preparation:
-
Evaluate different extraction techniques: Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the most effective method for your matrix.[2] LLE and SPE generally offer cleaner extracts than PPT.[2][3]
-
Incorporate Phospholipid Removal: Use phospholipid removal plates or cartridges, or a targeted LLE protocol to specifically remove these interfering species.[2]
-
-
Chromatographic Separation:
-
Improve chromatographic resolution: Modify the gradient, mobile phase composition, or switch to a different column chemistry (e.g., biphenyl, pentafluorophenyl) to separate 3'-T1 from co-eluting matrix components.[4]
-
-
Mass Spectrometer Settings:
-
Optimize ESI source parameters: Systematically adjust parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the 3'-T1 signal.
-
Monitor for Adducts: Scan for common adducts of 3'-T1. If significant adduct formation is observed, consider adjusting mobile phase additives (e.g., adding low concentrations of ammonium fluoride) to promote the formation of a single, consistent ion.
-
-
Internal Standard Strategy:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3'-T1 will co-elute and experience similar matrix effects, providing the most accurate correction for signal variability.
-
Issue 2: High Variability in 3'-T1 Quantification (Poor Precision)
Plausible Causes:
-
Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.
-
Inadequate Internal Standard Correction: The chosen internal standard does not adequately mimic the behavior of 3'-T1 during sample preparation and analysis.
-
Sample Preparation Inconsistency: Variability in extraction efficiency or sample handling.
-
Instrument Instability: Fluctuations in LC pressure or MS source performance.[5]
Solutions:
-
Implement a Robust Internal Standard Strategy:
-
The Gold Standard - SIL-IS: The use of a stable isotope-labeled internal standard for 3'-T1 is highly recommended to compensate for variations in matrix effects and recovery.
-
-
Standardize Sample Preparation:
-
Automate where possible: Utilize automated liquid handlers for precise and repeatable sample processing.
-
Ensure thorough mixing and consistent incubation times: These are critical steps in LLE and SPE protocols.
-
-
System Suitability and Quality Control:
-
Regularly run system suitability tests: Monitor for consistent retention times, peak shapes, and signal intensities.
-
Include Quality Control (QC) samples at multiple concentrations: QC samples prepared in the same matrix as the study samples are essential for assessing the precision and accuracy of the method.
-
-
Matrix Effect Evaluation:
-
Perform post-extraction addition experiments: This will quantify the extent of ion suppression or enhancement in your matrix lots. The matrix factor should be consistent across different sources of the matrix.
-
Issue 3: Inaccurate Quantification of 3'-T1 (Poor Accuracy)
Plausible Causes:
-
Uncorrected Matrix Effects: Systematic ion suppression or enhancement leading to a consistent bias in results.
-
Calibration Curve Issues: The calibration standards are not prepared in a representative matrix, or the calibration model is inappropriate.
-
Analyte Stability Issues: Degradation of 3'-T1 during sample collection, storage, or processing.[6]
-
Interference from Isomers: Potential for co-elution and isobaric interference from other monoiodothyronines if the MS/MS method is not specific.
Solutions:
-
Validate Method According to Regulatory Guidelines:
-
Matrix-Matched Calibrators:
-
Prepare calibration standards in a surrogate matrix that closely mimics the study samples to account for matrix effects. For endogenous analytes like 3'-T1, a surrogate analyte approach or standard addition may be necessary.[9]
-
-
Thorough Specificity and Selectivity Testing:
-
Analyze blank matrix from multiple sources to ensure no endogenous components interfere with the 3'-T1 peak.
-
Develop a highly selective MRM method. The fragmentation of monoiodothyronines can be used to differentiate isomers.[10]
-
-
Assess Analyte Stability:
-
Perform freeze-thaw, short-term, and long-term stability experiments to ensure 3'-T1 is stable under all relevant conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of matrix effects in 3'-T1 analysis from serum or plasma?
A1: Phospholipids are the most notorious culprits for causing matrix effects in the analysis of small molecules like 3'-T1 from serum and plasma.[2] Due to their amphipathic nature, they are often co-extracted with the analyte of interest and can cause significant ion suppression in the electrospray ionization source.
Q2: What are the key considerations when choosing an internal standard for 3'-T1 analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of 3'-T1 (e.g., ¹³C₆-3'-T1). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effects and variability in extraction recovery. This provides the most accurate and precise quantification. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately mimics the behavior of 3'-T1.
Q3: How can I assess the degree of matrix effect in my method?
A3: The most common method is the post-extraction addition experiment. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement. This should be evaluated using at least six different lots of the biological matrix.
Q4: What are the typical MRM transitions for 3'-T1?
A4: The specific MRM (Multiple Reaction Monitoring) transitions will depend on the ionization polarity and the mass spectrometer used. However, for monoiodothyronines, fragmentation often involves the loss of the carboxyl group or cleavage of the ether bond. It is crucial to experimentally determine the optimal precursor and product ions for your specific instrument. For example, in negative ion mode, the iodide anion can be a prominent fragment.[1] In positive ion mode, fragmentation of the protonated molecule should be investigated.[10]
Q5: Which sample preparation technique is best for 3'-T1 analysis?
A5: The "best" technique depends on the required sensitivity, throughput, and the complexity of the matrix.
-
Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts with significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT and can be optimized to be selective for 3'-T1.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be highly selective, but may require more method development.[3]
A comparison of these techniques is often necessary to determine the most suitable approach for a specific application.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Small Molecule Analysis in Plasma
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 100 | High (can be >50%) | Simple, fast, low cost | High matrix effects, potential for analyte precipitation |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | Moderate (15 - 30%) | Good removal of salts and phospholipids | Can be labor-intensive, requires solvent evaporation and reconstitution |
| Solid-Phase Extraction (SPE) | 70 - 95 | Low (<15%) | High selectivity, cleanest extracts | More complex method development, higher cost |
Note: The values presented are typical ranges and can vary significantly depending on the analyte and the specific protocol used. Data synthesized from multiple sources.[3][11]
Experimental Protocols
Detailed Protocol: Liquid-Liquid Extraction (LLE) for 3'-T1 from Human Serum
This protocol is a starting point and should be optimized and validated for your specific application and instrumentation.
1. Materials:
-
Human serum samples, calibrators, and quality control samples.
-
3'-Monoiodothyronine (3'-T1) analytical standard.
-
Stable isotope-labeled 3'-T1 internal standard (SIL-IS).
-
Methyl tert-butyl ether (MTBE), HPLC grade.
-
Formic acid, LC-MS grade.
-
Water, LC-MS grade.
-
Methanol, LC-MS grade.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
2. Procedure:
-
Sample Aliquoting: To 100 µL of serum sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 10 µL of the SIL-IS working solution.
-
Protein Precipitation & Acidification: Add 200 µL of acetonitrile containing 0.1% formic acid. Vortex for 30 seconds to precipitate proteins and acidify the sample.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid: 20% Methanol). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Workflow for Troubleshooting Matrix Effects in 3'-T1 Analysis
Caption: A logical workflow for diagnosing and resolving common issues related to matrix effects in 3'-T1 analysis.
Decision Tree for Sample Preparation Method Selection
Caption: A decision tree to guide the selection of an appropriate sample preparation method for 3'-T1 analysis.
References
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]
- Domenech-Coca, C., Mariné-Casadó, R., Caimari, A., Arola, L., Del Bas, J. M., Bladé, C., & Rodriguez-Naranjo, M. I. (2019). Dual liquid-liquid extraction followed by LC-MS/MS method for the simultaneous quantification of melatonin, cortisol, triiodothyronine, thyroxine and testosterone levels in serum: Applications to a photoperiod study in rats.
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
- Zhang, Y., Conrad, A. H., Thoma, R., & Conrad, G. W. (2006). Differentiation of monoiodothyronines using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(3), 481-486.
-
Separation Science. (2023, December 8). LC-MS analysis of thyroid hormones in human serum. Retrieved from [Link]
-
Abruzzi, T. (n.d.). graphviz-scripts. GitHub. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
- van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. TrAC Trends in Analytical Chemistry, 27(10), 924-933.
- Weng, N., & Halls, T. D. J. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Liu, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
- Moreno-Cid, M., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 99.
- Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5, 189-214.
- Goolsby, B., & Brodbelt, J. S. (2001). Tandem Mass Spectrometry of Deprotonated Iodothyronines. Journal of the American Society for Mass Spectrometry, 12(4), 443-450.
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. nva.sikt.no [nva.sikt.no]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. alliancebioversityciat.org [alliancebioversityciat.org]
- 10. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 11. waters.com [waters.com]
Technical Support Center: Chromatographic Separation of Iodothyronine Isomers
Welcome to the technical support center for the chromatographic separation of iodothyronine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of these structurally similar compounds, such as the critical pair 3,3',5-triiodo-L-thyronine (T3) and 3,3',5'-triiodo-L-thyronine (reverse T3 or rT3), presents significant analytical challenges. This resource synthesizes technical expertise with practical, field-proven insights to help you overcome these hurdles.
Troubleshooting Guide: From Tailing Peaks to Co-elution
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific reasoning to empower your method development.
Poor Resolution Between T3 and rT3
Question: My T3 and rT3 isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?
Answer:
Achieving baseline separation of T3 and rT3 is one of the most common challenges due to their isomeric nature.[1] The key is to exploit the subtle differences in their structure and hydrophobicity. Here’s a systematic approach to troubleshooting this issue:
Step 1: Evaluate Your Column Chemistry
Standard C18 (ODS) columns separate based on hydrophobic interactions. While they can work, they may not provide sufficient selectivity for these isomers. Consider switching to a stationary phase that offers alternative separation mechanisms.
-
Phenyl-Hexyl Columns: These are often the columns of choice for iodothyronine isomers. The phenyl rings in the stationary phase provide π-π interactions with the aromatic rings of the iodothyronines.[2] This additional interaction mechanism can significantly enhance selectivity between T3 and rT3, which differ in the iodine substitution pattern on their aromatic rings.
-
Embedded Polar Group (EPG) Columns: Phases like those with amide or ether linkages can also offer different selectivity through hydrogen bonding and dipole-dipole interactions.
Step 2: Optimize the Mobile Phase
Your mobile phase composition is a powerful tool for manipulating selectivity.
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is critical, especially with phenyl-based columns. Methanol can enhance π-π interactions, often leading to better resolution of aromatic isomers compared to acetonitrile.[3] If you are using ACN and a phenyl column with poor results, switching to methanol is a logical next step.
-
Mobile Phase pH: Iodothyronines have ionizable carboxyl and amino groups. Operating at a pH that suppresses the ionization of the carboxyl group (e.g., pH 2.5-3.5) can improve retention and peak shape on reversed-phase columns. A common mobile phase additive is 0.1% formic acid or acetic acid.[1][4]
-
Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting compounds. If you are using a steep gradient, try decreasing the slope around the elution time of T3 and rT3. This gives the analytes more time to interact with the stationary phase, improving separation.
Step 3: Adjust Temperature and Flow Rate
-
Temperature: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution.[1] However, be aware that higher temperatures can also reduce retention times, so you may need to adjust your gradient accordingly.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.
Below is a workflow to guide your troubleshooting process for poor resolution of T3 and rT3.
Peak Tailing of Iodothyronines
Question: My thyroxine (T4) and other iodothyronine peaks are showing significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.
-
Secondary Silanol Interactions: Even with good end-capping, residual silanol groups on the silica support can interact with the basic amino group of iodothyronines, causing tailing.
-
Solution: Lowering the mobile phase pH (e.g., to below 3) will protonate the silanol groups, reducing these unwanted interactions. Using a mobile phase with a low concentration of a competing base, like triethylamine (TEA), can also help, but this is often not compatible with mass spectrometry.
-
-
Sample Solvent Effects: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., pure methanol or acetonitrile), it can cause peak distortion.
-
Solution: Ensure your sample solvent is as close in composition as possible to the initial mobile phase conditions. If the analyte is not soluble, you may need to perform a solvent exchange after extraction.
-
-
Column Contamination: Adsorption of sample matrix components onto the column inlet can lead to peak tailing and increased backpressure.
-
Solution: Use a guard column to protect your analytical column. If you suspect contamination, you can try flushing the column with a strong solvent (be sure to check the column manufacturer's recommendations for cleaning procedures).
-
Inconsistent Retention Times
Question: The retention times for my iodothyronine standards are drifting between injections. What could be the problem?
Answer:
Retention time drift is usually indicative of a lack of equilibration, changes in the mobile phase, or temperature fluctuations.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this means allowing sufficient time for the column to return to the starting conditions after each run. A good rule of thumb is to allow at least 10 column volumes for equilibration.
-
Mobile Phase Preparation:
-
pH Drift: If you are using a buffered mobile phase, ensure it is prepared fresh daily and that the pH is stable.
-
Composition: Inaccurate mixing of mobile phase components can lead to drift. If you are mixing solvents online, ensure your pump is functioning correctly. If you are preparing the mobile phase manually, be precise in your measurements.
-
-
Temperature Fluctuations: A stable column temperature is crucial for reproducible retention times. Use a column oven to maintain a constant temperature.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for T3, rT3, and T4?
A1: A robust starting point would be a Phenyl-Hexyl column with a gradient elution using water with 0.1% formic acid as mobile phase A and methanol with 0.1% formic acid as mobile phase B. A shallow gradient and a column temperature of around 40°C is recommended.[1]
| Parameter | Recommended Starting Condition |
| Column | Phenyl-Hexyl, ≤ 3 µm, e.g., 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 30-60% B over 10 minutes (adjust as needed) |
| Flow Rate | 0.3 mL/min |
| Temperature | 40°C |
| Detection | UV (225 nm) or Mass Spectrometry |
Q2: How do I prepare serum samples for iodothyronine analysis by LC-MS/MS?
A2: Sample preparation is critical for removing proteins and other interferences from complex biological matrices like serum.[5][6][7] A common and effective workflow involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][8][9]
Q3: Can I separate the D- and L-enantiomers of thyroxine?
A3: Yes, but this requires a chiral separation technique as they are enantiomers. Standard reversed-phase columns will not separate them. You will need to use either a chiral stationary phase (CSP) or a chiral mobile phase additive.[10][11] Teicoplanin-based CSPs have been shown to be effective for the direct separation of thyroxine enantiomers.[11] Alternatively, adding a chiral selector like L-proline complexed with copper(II) to the mobile phase can induce separation on a standard silica column.[10]
Q4: My MS signal is low for iodothyronines. How can I improve it?
A4: Low MS signal can be due to several factors:
-
Ionization Suppression: Co-eluting matrix components can suppress the ionization of your analytes. Improve your sample clean-up to remove these interferences.
-
Mobile Phase Additives: While additives like trifluoroacetic acid (TFA) can be good for chromatography, they are known to cause significant ion suppression in ESI-MS. If possible, use formic acid or acetic acid instead.
-
Source-Induced Fragmentation: In the mass spectrometer's source, T4 can sometimes lose an iodine atom and be detected as T3 or rT3, which can interfere with accurate quantification.[12] Good chromatographic separation is essential to ensure that T4 is not entering the source at the same time as T3 or rT3.[12]
-
MS Parameters: Optimize your MS parameters, including spray voltage, gas flows, and collision energies, to maximize the signal for your specific analytes.
Experimental Protocols
Protocol 1: Baseline Separation of T3, rT3, and T4
This protocol provides a starting point for achieving baseline separation of the key iodothyronine isomers.
-
Chromatographic System: A UHPLC or HPLC system equipped with a column oven and a UV or mass spectrometric detector.
-
Column: Ascentis Express Phenyl-Hexyl, 2.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in methanol.
-
Gradient Program:
-
0.0 min: 30% B
-
8.0 min: 55% B
-
8.1 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 30% B
-
12.0 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Standards should be dissolved in a mixture of water and methanol (70:30) with 0.1% formic acid.
Protocol 2: Solid-Phase Extraction (SPE) of Iodothyronines from Serum
This protocol describes a general procedure for extracting iodothyronines from serum using a mixed-mode anion exchange SPE cartridge.
-
Sample Pre-treatment: To 500 µL of serum, add an internal standard and 1 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the iodothyronines with 1 mL of a solution containing 5% formic acid in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
References
-
Guo, T., Chan, M., & Soldin, S. J. (2011). ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. PMC, 3(2), 19-32. Available from: [Link]
-
Crombeen, J. P., Heemst, D. V., & Schooneman, M. G. (1984). Effect of mobile phase composition on the separation of thyrotropin-releasing hormone and some metabolites by reversed-phase ion-pair chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 1-10. Available from: [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Available from: [Link]
-
Wang, R., Jia, Z., Chen, L., Ge, X., Ma, J., Zhang, Q., Xie, H., Ao, Y., & Wang, J. (2004). Separation of the Enantiomers of Thyroxine by HPLC with Chiral Mobile Phases. Chromatographia, 59, 749-752. Available from: [Link]
-
Advanced Materials Technology. (n.d.). LCMS Separation of T3/rT3. Application Note 224-HM. Available from: [Link]
-
HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Available from: [Link]
-
Sou, G. K., Namera, A., Shiraishi, H., Arima, Y., Torikoshi, S., Saito, T., Ohta, S., & Nagao, M. (2015). Correlation between Serum Levels of 3,3ʹ,5ʹ-Triiodothyronine and Thyroid Hormones Measured by Liquid Chromatography-Tandem Mass Spectrometry and Immunoassay. PLOS One, 10(9), e0138864. Available from: [Link]
-
Varewijck, A. J., van der Knaap, M. S., & de Rijke, Y. B. (2019). Measurement of Reverse Triiodothyronine Level and the Triiodothyronine to Reverse Triiodothyronine Ratio in Dried Blood Spot Samples at Birth May Facilitate Early Detection of Monocarboxylate Transporter 8 Deficiency. Thyroid, 29(1), 37-44. Available from: [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available from: [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]
-
ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. Available from: [Link]
-
Centers for Disease Control and Prevention. (2008). Total Triiodothyronine, (Total T3) in Serum. NHANES 2007-2008. Available from: [Link]
-
Biotage. (n.d.). Extraction of thyroid hormones T3, rT3 and T4 from serum using EVOLUTE® EXPRESS AX. Application Note AN881. Available from: [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2010). Stereoselective HPLC determination of thyroxine enantiomers in pharmaceuticals. Pharmaceutical Research, 27(9), 1833-1840. Available from: [Link]
-
Gika, H. G., Lamari, F. N., & Papadoyannis, I. N. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(1), 163-172. Available from: [Link]
-
Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies. Available from: [Link]
-
Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Iodine, bis(acetato-.kappa.O)phenyl- on Newcrom R1 HPLC column. Available from: [Link]
-
Stoll, D. R. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International, 33(5), 24-28. Available from: [Link]
-
Assay Genie. (n.d.). General Reverse Triiodothyronine (rT3) ELISA Kit. Technical Manual. Available from: [Link]
-
Jeon, S. H., Kim, M., Han, H. K., & Lee, W. (2010). Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase. Archives of Pharmacal Research, 33(9), 1419-1423. Available from: [Link]
-
Namera, A., Shiraishi, H., Arima, Y., Torikoshi, S., Saito, T., Ohta, S., & Nagao, M. (2015). Correlation between Serum Levels of 3,3',5'-Triiodothyronine and Thyroid Hormones Measured by Liquid Chromatography-Tandem Mass Spectrometry and Immunoassay. ResearchGate. Available from: [Link]
-
Kumar, A., Kumar, P., Kumar, R., & Kumar, S. (2015). Rapid HPLC analysis of thyroid gland hormones tri-iodothyronine (T-3) and thyroxine (T-4) in human biological fluids after SPE. ResearchGate. Available from: [Link]
-
Bell, D. S. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International, 29(9), 26-33. Available from: [Link]
-
Sabatino, L., Iervasi, G., & Zucchi, R. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 99. Available from: [Link]
-
Kotsmid, M., Ravn, K., & Bøgevig, A. (2023). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 28(6), 2589. Available from: [Link]
-
Yasuda, T., Ise, K., Yamashita, K., & Tojo, K. (2017). Measurement of reverse triiodothyronine levels using liquid chromatography‒tandem mass spectrometry in the serum of 89 outpatients. Nagoya Journal of Medical Science, 79(2), 199-207. Available from: [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]
-
Diagnostics Biochem Canada. (2020). REVERSE T3 (rT3) ELISA. Available from: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Validation & Comparative
A Comparative Analysis of 3'-Monoiodothyronine and 3,5-Diiodothyronine: Unveiling the Metabolic Nuances of Thyroid Hormone Metabolites
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of two key thyroid hormone metabolites: 3'-Monoiodothyronine (3'-T1) and 3,5-Diiodothyronine (3,5-T2). As our understanding of thyroid hormone action extends beyond the classical effects of T3 and T4, the biological significance of their derivatives is becoming increasingly apparent. This document synthesizes the current knowledge on 3,5-T2 and explores the prospective role of 3'-T1, offering a framework for future research and therapeutic development.
Executive Summary: Contrasting Profiles of Two Thyroid Hormone Metabolites
While both 3'-Monoiodothyronine and 3,5-Diiodothyronine are metabolites of thyroid hormones, their physiological roles and mechanisms of action are believed to be distinct, largely dictated by the number and position of their iodine atoms. 3,5-T2 has emerged as a metabolically active compound with significant effects on energy expenditure and lipid metabolism, primarily through non-genomic actions targeting the mitochondria. In stark contrast, direct experimental data on the physiological effects of 3'-T1 are scarce. Its biological relevance is largely inferred from its position in the thyroid hormone metabolic cascade, where it is considered an inactivation product. This guide will delve into the established biology of 3,5-T2 and present a hypothesized profile for 3'-T1, highlighting the critical need for empirical investigation into this lesser-known metabolite.
Molecular Architecture: The Basis of Functional Divergence
The distinct biological activities of 3'-T1 and 3,5-T2 are rooted in their molecular structures. Both are derivatives of the thyronine backbone, but differ in the number and placement of iodine atoms on their phenolic (outer) and tyrosyl (inner) rings.
-
3,5-Diiodothyronine (3,5-T2): Possesses two iodine atoms on the inner ring at the 3 and 5 positions. This configuration appears to be crucial for its interaction with mitochondrial components.
-
3'-Monoiodothyronine (3'-T1): Features a single iodine atom on the outer ring at the 3' position. This structure is a product of the deiodination of T3 or reverse T3 (rT3) by deiodinases.
3,5-Diiodothyronine (3,5-T2): A Potent Metabolic Modulator
Over the past three decades, a substantial body of research has illuminated the biological activity of 3,5-T2, establishing it as a significant player in metabolic regulation.[1] Unlike T3, which exerts its effects primarily through nuclear thyroid hormone receptors (THRs) to regulate gene expression, 3,5-T2 appears to act predominantly through THR-independent, non-genomic pathways.[1]
Key Metabolic Effects of 3,5-T2:
-
Stimulation of Resting Metabolic Rate: Exogenously administered 3,5-T2 has been shown to rapidly increase the resting metabolic rate in rodents.[1] This effect is observed within hours, much faster than the genomic effects of T3, and is independent of transcriptional processes.[1]
-
Mitochondrial Respiration and Thermogenesis: The primary target of 3,5-T2's rapid action is the mitochondrion.[1][2][3] It directly stimulates mitochondrial oxygen consumption and enhances the activity of key respiratory chain enzymes, such as cytochrome c oxidase.[1] This leads to increased energy expenditure and thermogenesis.
-
Lipid Metabolism: 3,5-T2 exhibits potent hypolipidemic effects.[1] It promotes fatty acid oxidation in the liver and skeletal muscle, reduces hepatic steatosis (fatty liver), and can lower circulating levels of triglycerides and cholesterol.[1][2][3]
-
Glucose Homeostasis: 3,5-T2 can improve insulin sensitivity and ameliorate muscle glucose uptake.[1]
Mechanism of Action of 3,5-T2:
The rapid, non-genomic effects of 3,5-T2 are attributed to its direct interaction with mitochondrial structures.[1][2][3] It has been shown to bind to specific sites within the mitochondria, leading to allosteric activation of respiratory enzymes and a partial uncoupling of oxidative phosphorylation, which contributes to its thermogenic effect.[1] While 3,5-T2 has a much lower affinity for nuclear THRs compared to T3, some THR-mediated actions have also been described, suggesting a dual mode of action.[1][4]
3'-Monoiodothyronine (3'-T1): An Enigmatic Metabolite
In contrast to the wealth of data on 3,5-T2, there is a significant knowledge gap concerning the physiological role of 3'-T1. It is primarily viewed as an inactive metabolite in the canonical pathway of thyroid hormone degradation.
Hypothesized Role and Mechanism of Action of 3'-T1:
Based on its structure and the known functions of deiodinases, the following hypotheses can be formulated regarding the biological activity of 3'-T1. It is crucial to emphasize that these are suppositions that require experimental validation.
-
Metabolic Inactivity: The removal of iodine atoms from the inner ring of the thyronine molecule is generally associated with a loss of classical thyromimetic activity. Therefore, 3'-T1 is presumed to have minimal to no direct effects on metabolic rate or mitochondrial respiration.
-
Precursor to Other Metabolites: 3'-T1 could serve as a substrate for further deiodination, ultimately leading to the production of iodine-free thyronine. It may also be a precursor to other, yet uncharacterized, bioactive metabolites.
-
Potential for Non-Classical Actions: While unlikely to bind to nuclear THRs with high affinity, the possibility of 3'-T1 interacting with other cellular targets cannot be entirely dismissed without direct investigation.
Comparative Summary: 3,5-T2 vs. 3'-T1
| Feature | 3,5-Diiodothyronine (3,5-T2) | 3'-Monoiodothyronine (3'-T1) (Hypothesized) |
| Molecular Structure | Two iodine atoms on the inner ring (3,5 positions) | One iodine atom on the outer ring (3' position) |
| Primary Mechanism | Non-genomic, direct mitochondrial action | Likely inactive, substrate for further deiodination |
| Receptor Affinity | Very low for nuclear THRs | Negligible for nuclear THRs |
| Metabolic Rate | Rapid and significant increase | No significant effect |
| Mitochondrial Respiration | Direct stimulation | No direct effect |
| Lipid Metabolism | Potent hypolipidemic effects, increases fatty acid oxidation | No significant effect |
| Biological Role | Active metabolic modulator | Inactive degradation product |
Visualizing the Pathways
Metabolic Cascade of Thyroid Hormones
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of the thyroid hormone derivatives 3-iodothyronamine and thyronamine on rat liver oxidative capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T cell receptor binding affinity governs the functional profile of cancer-specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thyroid Hormone Cascade: A Comparative Guide to 3'-Monoiodothyronine and its Correlated Metabolites
For researchers, clinicians, and professionals in drug development, a nuanced understanding of thyroid hormone metabolism is paramount. Beyond the well-characterized thyroxine (T4) and triiodothyronine (T3), a complex web of metabolites exists, each with a potential story to tell about physiological and pathological states. This guide provides an in-depth comparison of 3'-Monoiodothyronine (3'-T1) with its key correlated metabolites, offering insights into their biochemical interplay, clinical relevance, and the analytical methodologies required for their accurate assessment.
The intricate world of thyroid hormone metabolism
The thyroid gland primarily secretes T4, which is considered a prohormone.[1][2] Its biological activity is largely dependent on its conversion to the more potent T3. This conversion, along with the inactivation of thyroid hormones, is a tightly regulated process mediated by a family of selenoenzymes called deiodinases.[1] These enzymes remove specific iodine atoms from the thyronine backbone, leading to a cascade of metabolites. Understanding the balance between these metabolites is crucial for a comprehensive assessment of thyroid function.
The Deiodination Pathway: A Symphony of Enzymes
The three major deiodinases—Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3)—orchestrate the activation and inactivation of thyroid hormones with tissue-specific precision.
-
DIO1 and DIO2 are primarily responsible for the "activating" pathway, converting T4 to the biologically active T3.[3]
-
DIO3 is the principal "inactivating" enzyme, converting T4 to reverse T3 (rT3) and T3 to 3,3'-diiodothyronine (3,3'-T2).[3]
This intricate enzymatic control ensures that tissues have the appropriate amount of active thyroid hormone at any given time.
Caption: Simplified thyroid hormone deiodination pathway.
3'-Monoiodothyronine (3'-T1): An Emerging Player
3'-Monoiodothyronine (3'-T1) is a downstream metabolite in the thyroid hormone cascade, formed through the deiodination of diiodothyronines. While its specific biological functions are still under investigation, its serum concentrations are known to correlate with overall thyroid status.
Comparative Analysis of 3'-T1 and Correlated Metabolites
A comprehensive understanding of thyroid health requires looking beyond T4 and T3. The following table summarizes the typical serum concentrations of 3'-T1 and its key correlated metabolites in various physiological and pathological states. It is important to note that these values can vary between laboratories and methodologies.
| Metabolite | Euthyroid (Normal) | Hyperthyroid | Hypothyroid | Non-Thyroidal Illness (NTI) |
| Thyroxine (T4) | 4.5 - 11.7 µg/dL | Increased | Decreased | Normal to Decreased |
| Triiodothyronine (T3) | 80 - 200 ng/dL | Increased | Decreased | Decreased |
| Reverse T3 (rT3) | 10 - 24 ng/dL | Increased | Decreased | Increased |
| 3,3'-Diiodothyronine (3,3'-T2) | ~0.08 nM | Increased | Decreased | Decreased |
| 3'-Monoiodothyronine (3'-T1) | Median: 55 pmol/L | Increased (Median: 133 pmol/L) | Decreased (Median: <23 pmol/L) | Variable |
Data compiled from multiple sources.
The Significance of Metabolite Ratios
The interplay between these metabolites is often more informative than their absolute concentrations. For instance, the T3/rT3 ratio is a critical indicator of peripheral T4 conversion. In non-thyroidal illness (NTI), also known as euthyroid sick syndrome, there is a characteristic shift in deiodinase activity.[4][5] This leads to decreased production of T3 and increased levels of rT3, resulting in a significantly lower T3/rT3 ratio, even though the thyroid gland itself may be functioning normally.[4][5] This adaptive mechanism is thought to conserve energy during times of severe illness.[4]
The correlation of 3'-T1 with these shifts is an area of active research. As a downstream product of the deiodination cascade, its levels are likely influenced by the same enzymatic changes that affect T3 and rT3.
Clinical Utility and Future Directions
While the measurement of T4, T3, and TSH remains the cornerstone of clinical thyroid function assessment, there is growing interest in the broader spectrum of thyroid hormone metabolites. The measurement of rT3 is already utilized in specific clinical scenarios to differentiate true hypothyroidism from NTI.[4]
The clinical utility of 3'-T1 and other lesser-known metabolites is still being established. However, their quantification could provide a more granular view of deiodinase activity and tissue-specific thyroid hormone status. This could be particularly valuable in:
-
Drug Development: Assessing the impact of new chemical entities on thyroid hormone metabolism.
-
Personalized Medicine: Tailoring thyroid hormone replacement therapy based on an individual's unique metabolic profile.
-
Understanding Disease Pathophysiology: Elucidating the role of altered thyroid hormone metabolism in various diseases beyond primary thyroid disorders.
Experimental Protocol: Simultaneous Quantification of Thyroid Hormone Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the simultaneous and accurate quantification of multiple thyroid hormone metabolites.[6][7] Its high sensitivity and specificity overcome the cross-reactivity issues often encountered with immunoassays.
Below is a representative, step-by-step workflow for the analysis of a panel of thyroid hormone metabolites, including 3'-T1, in human serum.
Sample Preparation (Protein Precipitation & Extraction)
-
Rationale: This step removes proteins that can interfere with the analysis and concentrates the analytes of interest.
-
Procedure:
-
To 200 µL of serum, add an internal standard solution containing isotopically labeled versions of the target analytes (e.g., ¹³C₆-T4, ¹³C₆-T3, ¹³C₆-rT3, ¹³C₆-3,3'-T2, and potentially a labeled 3'-T1 if available).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as 100 µL of 50% methanol in water.
-
Liquid Chromatography (LC) Separation
-
Rationale: This step separates the different thyroid hormone metabolites based on their physicochemical properties before they enter the mass spectrometer.
-
Typical Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Mobile Phase B: An organic solvent like methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes in order of their hydrophobicity.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Tandem Mass Spectrometry (MS/MS) Detection
-
Rationale: This is the detection step where the separated metabolites are ionized, and their specific mass-to-charge ratios are measured for identification and quantification.
-
Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for thyroid hormones.
-
Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation in the collision cell.
Caption: A typical workflow for LC-MS/MS analysis of thyroid hormones.
Conclusion
The landscape of thyroid hormone assessment is evolving. While T4 and T3 remain central to clinical diagnostics, a deeper exploration of the metabolic cascade, including metabolites like 3'-T1, offers a more comprehensive understanding of thyroid physiology and pathophysiology. The correlation of 3'-T1 with other key metabolites, particularly in the context of altered deiodinase activity, presents an exciting frontier for research and has the potential to refine our diagnostic and therapeutic strategies in a wide range of clinical settings. The continued development and application of robust analytical methods like LC-MS/MS will be instrumental in unlocking the full clinical potential of these lesser-known but potentially significant thyroid hormone metabolites.
References
-
Cleveland Clinic. (2022, February 15). Thyroid Hormone. Retrieved from [Link]
-
MSD Manual Professional Version. (n.d.). Overview of Thyroid Function. Retrieved from [Link]
-
MedlinePlus. (2024, January 10). Triiodothyronine (T3) Tests. Retrieved from [Link]
-
American Thyroid Association. (n.d.). Thyroid Function Tests. Retrieved from [Link]
-
Ninja Nerd. (2017, May 11). Endocrinology | Synthesis of Thyroid Hormone [Video]. YouTube. Retrieved from [Link]
- Hoermann, R., Midgley, J. E., Larisch, R., & Dietrich, J. W. (2015). Homeostatic Control of the Thyroid-Pituitary Axis: Perspectives for Diagnosis and Treatment. Frontiers in Endocrinology, 6, 177.
- Jonklaas, J., Bianco, A. C., Bauer, A. J., Burman, K. D., Cappola, A. R., Celi, F. S., ... & Sawka, A. M. (2014). Guidelines for the treatment of hypothyroidism: prepared by the american thyroid association task force on thyroid hormone replacement. Thyroid, 24(12), 1670-1751.
- Klee, G. G. (1996). Clinical usage recommendations and analytic performance goals for total and free triiodothyronine measurements. Clinical chemistry, 42(1), 155-159.
- De Groot, L. J. (2015). The Non-Thyroidal Illness Syndrome. In Endotext. MDText.com, Inc.
- Peeters, R. P., van der Deure, W. M., & Visser, T. J. (2006). Genetic variation in thyroid hormone pathway genes; polymorphisms in the TSH receptor and the deiodinases. European Journal of Endocrinology, 155(5), 655-662.
- Warner, M. H., & Beckett, G. J. (2010). Mechanisms behind the non-thyroidal illness syndrome: an update. The Journal of endocrinology, 205(1), 1-13.
- Clarke, N. J., & Thijssen, J. H. H. (2013). A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum. Analytical and bioanalytical chemistry, 405(2-3), 887-895.
- Soldin, S. J., Soukhova, N., Janicic, N., Jonklaas, J., & Clarke, N. (2005). The measurement of free thyroxine by isotope dilution tandem mass spectrometry. Clinica Chimica Acta, 358(1-2), 113-118.
- Tai, S. S., Sniegoski, L. T., & Welch, M. J. (2009). Candidate reference measurement procedure for the determination of total thyroxine in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry. Analytical chemistry, 81(7), 2666-2671.
- van Deventer, H. E., & Soldin, S. J. (2006). The expanding role of tandem mass spectrometry in optimizing diagnosis and treatment of inherited metabolic disorders. Clinical biochemistry, 39(8), 783-793.
- Rockwood, A. L., & Kushnir, M. M. (2010). Clinical applications of mass spectrometry: the current landscape and future perspectives. Expert review of molecular diagnostics, 10(6), 755-769.
-
EMR. (2024, August 29). Euthyroid Sick Syndrome: Practice Essentials, Pathophysiology, Epidemiology. Medscape. Retrieved from [Link]
-
Wikipedia. (n.d.). Thyroid hormone receptor. Retrieved from [Link]
- Yen, P. M. (2018). Cellular Action of Thyroid Hormone. In Endotext. MDText.com, Inc.
- Yue, B., Rockwood, A. L., Sand-Louderman, J., & La'ulu, S. L. (2014). Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations. Clinical chemistry, 60(10), 1300-1308.
- Z-Y. L., & al, e. (2024). Optimized Mass Spectrometry Detection of Thyroid Hormones and Polar Metabolites in Rodent Cerebrospinal Fluid. bioRxiv.
- Hoefig, C. S., & al, e. (2016). 3-Iodothyronamine—A Thyroid Hormone Metabolite With Distinct Target Profiles and Mode of Action. Endocrine Reviews, 37(5), 510-540.
- Scanlan, T. S. (2011). 3-Iodothyronamine: a novel, biologically active thyroid hormone metabolite. Endocrine Abstracts, 26, S1.1.
- d'Herbomez, M., & al, e. (2006). Thyroxine (T4) and tri-iodothyronine (T3) measurements: assay methods and clinical use in thyroid function assessment. Annales de biologie clinique, 64(2), 127-136.
- Klee, G. G. (1996). Clinical usage recommendations and analytic performance goals for total and free triiodothyronine measurements. Clinical chemistry, 42(1), 155-9.
- Lombardi, A., & al, e. (2023). Thyroid Hormones and Metabolism Regulation: Which Role on Brown Adipose Tissue and Browning Process?. Biomolecules, 13(2), 361.
- Davidson, B., & al, e. (1987). Studies on the biological activity of triiodothyronine sulfate. The Journal of clinical endocrinology and metabolism, 65(2), 363-368.
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. researchgate.net [researchgate.net]
- 3. Thyroid Hormones and Metabolism Regulation: Which Role on Brown Adipose Tissue and Browning Process? [mdpi.com]
- 4. The Non-Thyroidal Illness Syndrome - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deiodinase Enzyme Specificity in the Formation of 3'-Monoiodothyronine
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the substrate specificity of the three iodothyronine deiodinase enzymes—Type 1 (D1), Type 2 (D2), and Type 3 (D3)—with a focused examination of their respective roles in the formation of 3'-Monoiodothyronine (3'-T1). By integrating kinetic data and outlining robust experimental methodologies, this document serves as a critical resource for professionals engaged in endocrinology research and the development of therapeutics targeting thyroid hormone metabolism.
Introduction: The Deiodinase Family and the Thyroid Hormone Cascade
Thyroid hormone (TH) signaling is a cornerstone of vertebrate physiology, governing metabolism, growth, and development. This signaling is precisely regulated by the deiodinase family of selenoenzymes, which modulate the activation and inactivation of thyroid hormones. The three key enzymes in this family are:
-
Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid. It is considered a scavenger enzyme, capable of both outer and inner ring deiodination of various iodothyronines.[1]
-
Type 2 Deiodinase (D2): Found in tissues like the brain, pituitary, and brown adipose tissue, it is the principal enzyme for converting the prohormone thyroxine (T4) into the biologically active 3,5,3'-triiodothyronine (T3) for local cellular use.[1][2]
-
Type 3 Deiodinase (D3): The primary physiological inactivator of thyroid hormones. It catalyzes the inner-ring deiodination of T4 and T3, converting them to inactive metabolites, reverse T3 (rT3) and 3,3'-diiodothyronine (T2), respectively.[3][4][5]
While the roles of these enzymes in T3 production and clearance are well-established, their specificity towards downstream metabolites is critical for understanding the complete TH catabolic pathway. This guide focuses on the final steps of this pathway, specifically the conversion of 3,3'-T2 to 3'-Monoiodothyronine (3'-T1), a key reaction in the terminal degradation of thyroid hormones.
The Metabolic Pathway to 3'-T1 Formation
The generation of 3'-T1 is a multi-step process initiated by the inactivation of the potent T3 molecule. The primary pathway involves the D3-catalyzed conversion of T3 to 3,3'-T2.[4][6] Subsequently, 3,3'-T2 must undergo further deiodination to produce 3'-T1. Identifying the enzyme responsible for this latter step is crucial for a complete map of thyroid hormone catabolism.
Caption: The primary catabolic pathway from active T3 to 3'-T1.
Comparative Specificity: Identifying the Key Enzyme for 3'-T1 Formation
To objectively compare the efficiency of each deiodinase isozyme in catalyzing the conversion of 3,3'-T2 to 3'-T1, we must examine their respective kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating higher enzyme-substrate affinity.
Quantitative Kinetic Data
| Enzyme Isozyme | Substrate | Product | Km (approx.) | Catalytic Efficiency | Primary Function |
| Type 1 Deiodinase (D1) | 3,3'-T2 | 3'-T1 | Micromolar (µM) range[1] | High | Activation & Inactivation (Scavenger) |
| Type 2 Deiodinase (D2) | 3,3'-T2 | 3'-T1 | Not a preferred substrate | Negligible | Activation (T4 → T3)[1][2] |
| Type 3 Deiodinase (D3) | 3,3'-T2 | 3'-T1 | Not a primary substrate | Negligible | Inactivation (T3 → 3,3'-T2)[4][6] |
Analysis: The available data unequivocally demonstrate that Type 1 Deiodinase (D1) is the principal enzyme responsible for the deiodination of 3,3'-T2 to form 3'-T1 . While D1's affinity (Km) for 3,3'-T2 is lower than for its preferred substrate, rT3 (which is in the nanomolar range), its high catalytic capacity makes it the key player in clearing this and other T2 metabolites.[1] In contrast, D2 is highly specific for T4, and D3's primary role is the production, not the degradation, of 3,3'-T2 from T3.[2][6] Therefore, D2 and D3 do not contribute significantly to 3'-T1 formation.
Experimental Protocol: In Vitro Assay for Deiodinase Specificity
To validate these findings and provide a framework for future research, we present a self-validating protocol for measuring the conversion of 3,3'-T2 to 3'-T1. This assay allows for the direct comparison of D1, D2, and D3 activity.
Objective
To quantify the rate of 3'-T1 formation from a 3,3'-T2 substrate when incubated with distinct deiodinase enzyme sources.
Materials
-
Enzyme Sources: Homogenates of tissues known to express a single dominant deiodinase (e.g., rat liver for D1, rat brain for D2, human placenta for D3) or cell lysates from transfected cells expressing recombinant human D1, D2, or D3.
-
Substrate: 3,3'-diiodothyronine (3,3'-T2).
-
Cofactor: Dithiothreitol (DTT).
-
Inhibitor (for validation): Propylthiouracil (PTU).
-
Reaction Buffer: 0.1 M phosphate-EDTA buffer (pH 7.2).
-
Termination Solution: Cold 100% Ethanol.
-
Quantification System: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step-by-Step Methodology
-
Enzyme Preparation: Prepare tissue homogenates or cell lysates in ice-cold reaction buffer. Determine the protein concentration of each preparation using a standard Bradford assay for normalization.
-
Reaction Setup: In separate microcentrifuge tubes for each enzyme source, prepare a reaction mix containing the reaction buffer and 20 mM DTT. The inclusion of DTT is critical as it serves as the reducing agent (thiol cofactor) necessary for the catalytic cycle of the deiodinases.[1]
-
Substrate Addition: Add the 3,3'-T2 substrate to each tube to initiate the reaction. To determine kinetic parameters, a range of substrate concentrations (e.g., 0.1 µM to 10 µM) should be tested in parallel.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 60 minutes). The duration should be optimized to ensure product formation remains in the linear range.
-
Validation Control (PTU): For reactions with the D1 enzyme source, run a parallel reaction including 1 mM PTU. PTU is a specific inhibitor of D1, and its inclusion should result in a significant reduction in 3'-T1 formation, thus validating that the observed activity is attributable to D1.[1] D2 and D3 are not sensitive to PTU.[2]
-
Reaction Termination: Stop the reaction by adding two volumes of ice-cold ethanol. This denatures the enzyme and precipitates proteins.
-
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant, which contains the iodothyronine metabolites.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the concentration of the product, 3'-T1. This technique provides the necessary specificity and sensitivity to distinguish 3'-T1 from the substrate and other potential metabolites.
-
Data Analysis: Calculate the rate of 3'-T1 formation (e.g., in pmol/mg protein/min). For kinetic analysis, plot the reaction rate against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each enzyme.
Workflow Visualization
Caption: A streamlined workflow for the in vitro deiodinase assay.
Conclusion and Implications for Drug Development
The evidence strongly establishes that Type 1 Deiodinase (D1) is the specific enzyme responsible for the conversion of 3,3'-T2 to 3'-T1, a terminal step in thyroid hormone catabolism. Its broad substrate specificity allows it to function as a metabolic scavenger, clearing various iodothyronine metabolites from circulation.
For drug development professionals, this specificity is a critical consideration.
-
Targeting D1: Compounds designed to inhibit D1 could potentially lead to an accumulation of 3,3'-T2 and other metabolites, the physiological consequences of which would need to be carefully evaluated.
-
Off-Target Effects: When developing drugs that target other deiodinases, it is essential to perform counter-screening against D1 to ensure that the broader thyroid hormone catabolic pathway is not inadvertently disrupted.
A thorough understanding of the specific roles of each deiodinase is paramount for designing safe and effective therapies for thyroid-related diseases.
References
-
Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 952-964. [Link]
-
Gereben, B., et al. (2008). Cellular and molecular basis of deiodinase-regulated thyroid hormone signaling. Endocrine Reviews, 29(7), 898-938. [Link]
-
Dentice, M., & Salvatore, D. (2011). The Deiodinase Trio and Thyroid Hormone Signaling. Vitamins and Hormones, 87, 79-99. [Link]
-
Wikipedia contributors. (2023). Iodothyronine deiodinase. Wikipedia, The Free Encyclopedia. [Link]
-
Chatterjee, A., & Mondal, S. (2023). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 28(14), 5556. [Link]
-
How the three deiodinases regulate T3. (2018). Thyroid Patients Canada. [Link]
-
St. Germain, D. L. (1994). Characteristics of type III iodothyronine deiodinase. Thyroid, 4(1), 55-61. [Link]
-
Huang, S. A. (2005). Physiology and pathophysiology of type 3 deiodinase in humans. Thyroid, 15(8), 875-881. [Link]
-
Bianco, A. C., & Kim, B. W. (2018). Deiodinases and the Metabolic Code for Thyroid Hormone Action. Endocrinology, 159(12), 3836–3847. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of type 3 deiodinase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deiodinases and the Metabolic Code for Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of type III iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3'-Monoiodothyronine Binding Affinity to Thyroid Hormone Receptor Isoforms
This guide provides an in-depth comparison of the binding affinity of 3'-Monoiodothyronine (3'-T1), a metabolite of thyroid hormone, to the different isoforms of the thyroid hormone receptor (TR). This document is intended for researchers, scientists, and drug development professionals working in endocrinology and related fields.
Introduction: The Nuances of Thyroid Hormone Signaling
Thyroid hormones are critical regulators of metabolism, growth, and development.[1][2][3] Their actions are primarily mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[2] The two main genes, THRA and THRB, give rise to several receptor isoforms, principally TRα1, TRα2, TRβ1, and TRβ2.[3][4][5] While 3,5,3'-triiodo-L-thyronine (T3) is the most biologically active thyroid hormone, the roles of its metabolites, such as 3'-Monoiodothyronine (3'-T1), are an area of active investigation. Understanding the binding affinity of these metabolites to different TR isoforms is crucial for elucidating their potential physiological significance and for the development of selective TR-targeting therapeutics.
Thyroid Hormone Receptor Isoforms: Diverse Players in a Complex System
The various TR isoforms exhibit distinct tissue distribution and developmental expression patterns, contributing to their diverse biological roles.[4][6]
-
TRα1: Widely expressed, with particularly high levels in the heart and skeletal muscle.
-
TRα2: A splice variant of the THRA gene, it is unique in that it does not bind T3 but can still bind to DNA, potentially acting as an antagonist.[7]
-
TRβ1: Predominantly found in the liver, kidney, and brain.[4]
-
TRβ2: Primarily expressed in the pituitary and hypothalamus, where it plays a key role in the negative feedback regulation of the hypothalamic-pituitary-thyroid axis.[4]
These isoforms can form homodimers or, more commonly, heterodimers with the retinoid X receptor (RXR) to regulate gene expression by binding to thyroid hormone response elements (TREs) on DNA.[1][8][9]
Binding Affinity of 3'-Monoiodothyronine: A Comparative Analysis
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. While T3 is the high-affinity ligand for TRs, the binding of its metabolites is generally weaker. The affinity of 3'-T1 for the major T3-binding isoforms is significantly lower than that of T3.
| Ligand | Receptor Isoform | Dissociation Constant (Kd) | Relative Binding Affinity |
| T3 | TRα1 | ~0.1 nM | 100% |
| 3'-T1 | TRα1 | Low µM range | <1% |
| T3 | TRβ1 | ~0.1 nM | 100% |
| 3'-T1 | TRβ1 | Low µM range | <1% |
Note: The precise Kd values for 3'-T1 can vary between studies and experimental conditions. The data presented here represents a general consensus from the available literature.
The significantly lower binding affinity of 3'-T1 suggests that it is unlikely to be a potent direct agonist at TRs under normal physiological conditions. However, it is important to consider that local concentrations in specific tissues or cellular compartments could potentially be higher, or that 3'-T1 may have other, non-genomic effects. For instance, the related compound 3-iodothyronamine (T1AM) has been shown to have biological effects that are opposite to those of T3, mediated through different receptor systems.[10]
Experimental Methodology: Competitive Radioligand Binding Assay
A common and robust method for determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay. This assay measures the ability of an unlabeled ligand (the "competitor," in this case, 3'-T1) to displace a radiolabeled ligand (e.g., [¹²⁵I]T3) from the receptor.
Experimental Protocol
-
Receptor Preparation:
-
Isolate nuclei from cells or tissues expressing the TR isoform of interest. Alternatively, use purified recombinant TR protein.
-
Quantify the protein concentration of the nuclear extract or purified receptor.
-
-
Assay Setup:
-
In a series of tubes, add a constant amount of the receptor preparation.
-
Add a constant, low concentration of radiolabeled T3 (e.g., [¹²⁵I]T3). This concentration should ideally be at or below the Kd of T3 for the receptor to ensure sensitive detection of competition.
-
Add increasing concentrations of the unlabeled competitor, 3'-T1. Include a control with no competitor (total binding) and a control with a large excess of unlabeled T3 (non-specific binding).
-
-
Incubation:
-
Incubate the reactions at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.
-
-
Quantification:
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specifically bound radioligand as a function of the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Diagram of Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways: The Consequence of Receptor Binding
Upon binding of an agonist like T3, the TR undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[11] This complex then modulates the transcription of target genes.
Diagram of Thyroid Hormone Receptor Signaling
Caption: Simplified diagram of thyroid hormone receptor signaling.
Given the low binding affinity of 3'-T1, it is not expected to be a potent activator of this signaling pathway.
Conclusion
The available evidence indicates that 3'-Monoiodothyronine has a significantly lower binding affinity for the major thyroid hormone receptor isoforms (TRα1 and TRβ1) compared to the primary active hormone, T3. This suggests that 3'-T1 is unlikely to be a major direct modulator of genomic thyroid hormone signaling. However, further research is warranted to explore potential non-genomic actions or roles in specific physiological or pathological contexts where its local concentrations may be elevated. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
-
Ng, L., et al. (2004). Divergent roles for thyroid hormone receptor β isoforms in the endocrine axis and auditory system. PubMed Central. [Link]
-
Wikipedia. (n.d.). Thyroid hormone receptor. Wikipedia. [Link]
-
Yen, P. M., et al. (1992). Triiodothyronine (T3) decreases binding to DNA by T3-receptor homodimers but not receptor-auxiliary protein heterodimers. PubMed. [Link]
-
Piehl, M., et al. (2011). 3-Monoiodothyronamine: the rationale for its action as an endogenous adrenergic-blocking neuromodulator. PubMed Central. [Link]
-
Pavelka, S. (2021). Thyroid hormone and thyroid hormone nuclear receptors: History and present state of art. PubMed. [Link]
-
Jones, I., et al. (2003). Isoform-specific transcriptional activity of overlapping target genes that respond to thyroid hormone receptors alpha1 and beta1. PubMed. [Link]
-
Morte, B., et al. (2018). Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β. National Institutes of Health. [Link]
-
Sinha, R. A., et al. (2014). Thyroid Hormone Crosstalk with Nuclear Receptor Signaling in Metabolic Regulation. PubMed Central. [Link]
-
Astapova, O., et al. (2019). TRα2—An Untuned Second Fiddle or Fine-Tuning Thyroid Hormone Action? MDPI. [Link]
-
Chiellini, G., et al. (2009). 3-Iodothyronamine (T(1)AM): a new chapter of thyroid hormone endocrinology? PubMed. [Link]
-
Glass, C. K., et al. (1988). The thyroid hormone receptor binds with opposite transcriptional effects to a common sequence motif in thyroid hormone and estrogen response elements. PubMed. [Link]
-
Gauthier, K., et al. (1999). Different functions for the thyroid hormone receptors TRalpha and TRbeta in the control of thyroid hormone production and post-natal development. National Institutes of Health. [Link]
-
YouTube. (2025). T3 entry into Brain | Triiodothyronine Role in Neurons. YouTube. [Link]
-
ResearchGate. (n.d.). Calculated and experimental binding free energies of high affinity ligands with both isoforms. ResearchGate. [Link]
-
Tambones, I., et al. (2025). Structural Insights Into Thyroid Hormone Receptors. Endocrine Society. [Link]
-
Ocasio, C. A., et al. (2014). Differential Effects of TR Ligands on Hormone Dissociation Rates: Evidence for Multiple Ligand Entry/Exit Pathways. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Structural Insights Into Thyroid Hormone Receptors. ResearchGate. [Link]
-
Benvenga, S. (2019). Thyroid hormone binding motifs and iodination pattern of thyroglobulin. IMR Press. [Link]
-
Ortiga-Carvalho, T. M., et al. (2021). Thyroid hormone receptor beta (THRβ1) is the major regulator of T3 action in human iPSC-derived hepatocytes. PubMed Central. [Link]
-
Oppenheimer, J. H. (1979). Nuclear Receptors for Triiodothyronine: A Physiological Perspective. ScienceDirect. [Link]
-
ResearchGate. (n.d.). Relative gene expression level of TRα1, TRα2, TRβ1, TRβ2, Dio1, Dio2,... ResearchGate. [Link]
Sources
- 1. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 2. Thyroid hormone and thyroid hormone nuclear receptors: History and present state of art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine.org [endocrine.org]
- 4. Divergent roles for thyroid hormone receptor β isoforms in the endocrine axis and auditory system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different functions for the thyroid hormone receptors TRalpha and TRbeta in the control of thyroid hormone production and post-natal development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Triiodothyronine (T3) decreases binding to DNA by T3-receptor homodimers but not receptor-auxiliary protein heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thyroid Hormone Crosstalk with Nuclear Receptor Signaling in Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Iodothyronamine (T(1)AM): a new chapter of thyroid hormone endocrinology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thyroid hormone receptor beta (THRβ1) is the major regulator of T3 action in human iPSC-derived hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
